(S)-N-Boc-L-homoserine ethyl ester
説明
The exact mass of the compound Boc-L-homoserine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-86-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-N-Boc-L-homoserine Ethyl Ester
CAS Number: 147325-09-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate with applications in the development of novel therapeutic agents and research tools.
Core Data Summary
This compound is a derivative of the amino acid L-homoserine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester at the carboxylic acid terminus. This structure makes it a versatile building block in organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 147325-09-5 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1][4] |
| Molecular Weight | 247.29 g/mol | |
| Appearance | White to pale yellow solid | [3] |
| Purity | ≥95% to >98% | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |
| Storage | 2-8°C Refrigerator | [3] |
Spectroscopic Data
Synthetic Applications and Experimental Protocols
This compound is primarily utilized as a synthetic intermediate for the preparation of unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs)[1][6][7]. A potential application in Alzheimer's disease research has also been noted[3].
Synthesis of this compound
The synthesis of the title compound follows standard procedures for the protection and esterification of amino acids. A representative protocol is as follows:
Protocol:
-
Boc Protection: L-homoserine is dissolved in a suitable solvent system, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is added in the presence of a base (e.g., sodium hydroxide) at a controlled temperature (e.g., 0-5°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the Boc-protected L-homoserine is isolated by acidification and extraction.
-
Esterification: The resulting N-Boc-L-homoserine is dissolved in an appropriate solvent like ethanol. An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the ethyl ester is isolated by neutralization, extraction, and purification, typically by column chromatography.
Caption: Synthetic workflow for the preparation of this compound.
Application in the Synthesis of Unsaturated Caprolactams
This compound serves as a precursor in the synthesis of unsaturated caprolactams, which are important heterocyclic scaffolds in medicinal chemistry. A key step in this process is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from the title compound.
Experimental Workflow Outline:
-
Conversion to Aldehyde: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
-
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a cyanomethylene triphenylphosphorane to introduce an α,β-unsaturated nitrile functionality.
-
Reductive Cyclization: The resulting α,β-unsaturated nitrile undergoes a chemoselective reductive cyclization mediated by Raney-Cobalt to form the desired caprolactam.
Caption: Experimental workflow for the synthesis of unsaturated caprolactams.
Application in the Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)
The title compound is a valuable monomer unit for the solid-phase synthesis of oxy-peptide nucleic acids (OPNAs), which are DNA/RNA analogs with a modified backbone.
Experimental Workflow Outline:
-
Modification: The hydroxyl group of this compound is typically modified to introduce a nucleobase or a linker for nucleobase attachment.
-
Deprotection and Activation: The ethyl ester is hydrolyzed, and the resulting carboxylic acid is activated for peptide coupling.
-
Solid-Phase Synthesis: The modified and activated monomer is then used in standard solid-phase peptide synthesis (SPPS) cycles to build the desired OPNA sequence on a solid support.
Caption: Workflow for the synthesis of oxy-peptide nucleic acids (OPNAs).
Potential in Drug Development
The utility of this compound as a building block for complex molecules positions it as a valuable compound in drug discovery and development. Its incorporation into caprolactam and OPNA structures allows for the exploration of novel chemical space in the search for new therapeutic agents. The mention of its use as an amino acid derivative for the treatment of Alzheimer's disease suggests its potential role in the synthesis of peptidomimetics or other small molecules targeting pathways implicated in this neurodegenerative disorder[3]. Further research is required to fully elucidate its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SmallMolecules.com | this compound Tosylate (1mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Drug Intermediate Control | MCE [medchemexpress.cn]
A Comprehensive Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate. The document details its chemical properties, a comprehensive experimental protocol for its synthesis and purification, and analytical methods for its characterization.
Core Compound Data
This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with an ethyl group. This compound serves as a valuable building block in organic synthesis.
| Property | Value | References |
| Molecular Weight | 247.29 g/mol | [1] |
| Molecular Formula | C₁₁H₂₁NO₅ | [2][3] |
| CAS Number | 147325-09-5 | [2][3] |
| Appearance | White to Pale Yellow Solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |
| Storage | Room temperature with sealed well | [3] |
Synthetic Applications
This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. Notably, it is a precursor in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.
Experimental Protocols
The following sections outline a plausible multi-step experimental protocol for the synthesis and purification of this compound, based on established methods for N-Boc protection and esterification of amino acids.
3.1. Step 1: N-Boc Protection of L-homoserine
This procedure describes the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Materials: L-homoserine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (B128534) (Et₃N), Acetone (B3395972), Water.
-
Procedure:
-
Dissolve L-homoserine in a mixture of acetone and water.
-
Add triethylamine to the solution while stirring.
-
Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O).
-
Allow the reaction to stir for several hours while gradually warming to room temperature.
-
Remove the acetone by rotary evaporation.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 using a dilute acid like HCl.
-
Extract the product, N-Boc-L-homoserine, into ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected amino acid.
-
3.2. Step 2: Ethyl Esterification of N-Boc-L-homoserine
This step involves the esterification of the carboxylic acid group of N-Boc-L-homoserine.
-
Materials: N-Boc-L-homoserine, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).
-
Add solid potassium carbonate to the solution.
-
While stirring, add ethyl iodide to the suspension.
-
Continue stirring the reaction mixture at room temperature until thin-layer chromatography (TLC) analysis indicates the completion of the reaction.
-
Filter the reaction mixture to remove inorganic salts.
-
Partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.
-
3.3. Purification
The crude product can be purified using silica (B1680970) gel column chromatography.
-
Materials: Crude this compound, Silica gel, Eluent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the preparation of various pharmaceutical and research compounds.[1][2] The synthesis is typically achieved in a two-step process commencing with the esterification of L-homoserine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a workflow diagram for clarity.
I. Synthesis Overview
The synthesis of this compound involves two primary chemical transformations:
-
Esterification: The carboxylic acid functionality of L-homoserine is converted to an ethyl ester, typically under acidic conditions.
-
N-Boc Protection: The primary amine of the resulting L-homoserine ethyl ester is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
This two-step approach is a common strategy in peptide synthesis and the preparation of complex organic molecules, where selective protection of reactive functional groups is crucial.
II. Experimental Protocols
The following protocols are representative methods for the synthesis of this compound, based on established procedures for similar amino acid modifications.
Step 1: Synthesis of L-homoserine ethyl ester hydrochloride
This procedure details the Fischer esterification of L-homoserine.
Materials:
-
L-homoserine
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-homoserine in absolute ethanol.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether to precipitate the L-homoserine ethyl ester hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
This procedure describes the N-protection of the amino ester synthesized in Step 1.
Materials:
-
L-homoserine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-homoserine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in the reaction solvent.
-
Allow the reaction to proceed at room temperature for 10 to 12 hours, monitoring for completion by TLC.[4]
-
Once the reaction is complete, if an organic solvent was used, wash the mixture with water and then with brine. If a biphasic system was used, separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
III. Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Esterification | L-homoserine | Thionyl chloride / Ethanol | Ethanol | Reflux | 4-24 | 75-90 |
| 2. N-Boc Protection | L-homoserine ethyl ester HCl | Boc₂O, NaHCO₃ | DCM/Water | Room Temp | 10-12 | 85-95 |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
physical properties of (S)-N-Boc-L-homoserine ethyl ester
An In-depth Technical Guide on the Physical Properties of (S)-N-Boc-L-homoserine ethyl ester
Introduction
This compound is a synthetic amino acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Protected at the amine group with a tert-butyloxycarbonyl (Boc) moiety and esterified at the carboxyl group, this chiral building block serves as a precursor for complex molecules. Its primary applications lie in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids (OPNAs), starting from L-homoserine.[1][2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Physical and Chemical Properties
The properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 147325-09-5 | [1][3][4] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1][3][5] |
| Molecular Weight | 247.29 g/mol | [1][6] |
| Appearance | White to pale yellow solid or white powder. | [3] |
| Purity | ≥95% or >98% | [1][7] |
| Storage Temperature | Room temperature (sealed well) or 2-8°C. | [3][6] |
| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |
| InChI Key | HTGDPHFPHJVSEC-QMMMGPOBSA-N | [1][8] |
| SMILES | OCC--INVALID-LINK--C(OCC)=O | [1] |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Optical Rotation | Data not available for the ethyl ester; related compound N-Boc-L-serine methyl ester has [α]D of -19.1° (c=4.07 in MeOH).[9] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided search results, a general methodology for its synthesis and purification can be outlined based on standard organic chemistry procedures for amino acid modification.
Synthesis of this compound
This protocol describes a two-step process starting from L-homoserine.
Step 1: N-Boc Protection of L-homoserine
-
Dissolution: Dissolve L-homoserine in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium hydroxide (B78521) (1N solution) to raise the pH to approximately 10-11.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dissolved in dioxane dropwise to the stirred solution while maintaining the temperature at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 using a cold 1N potassium bisulfate solution. Extract the product, N-Boc-L-homoserine, into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-homoserine, typically as a solid or viscous oil.
Step 2: Ethyl Esterification of N-Boc-L-homoserine
-
Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF).
-
Base Addition: Add solid potassium carbonate to the solution and stir for 10-15 minutes in an ice-water bath.
-
Alkylating Agent: Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water.
-
Extraction and Washing: Separate the organic phase and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica (B1680970) gel to yield pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its parent amino acid, L-homoserine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound Price at Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. anjiechem.com [anjiechem.com]
- 8. This compound | CAS: 147325-09-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Chemical Properties and Commercial Supplier Specifications
An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester for Researchers and Drug Development Professionals
This compound is a chiral building block and a key synthetic intermediate in various biopharmaceutical research and development applications. This guide provides a comprehensive overview of its chemical properties, commercial supplier specifications, and its role in the synthesis of complex molecules such as unsaturated caprolactams and oxy-peptide nucleic acids (O-PNAs).
This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as an ethyl ester. This protection strategy allows for selective reactions at other sites of the molecule.
Quantitative Data from Commercial Suppliers
The following table summarizes the typical specifications of this compound available from various commercial suppliers. This data is essential for researchers to select the appropriate grade of the compound for their specific experimental needs.
| Property | Cayman Chemical | MedChemExpress (MCE) | BOC Sciences | Pharmaffiliates |
| CAS Number | 147325-09-5 | 147325-09-5 | 147325-09-5 | 147325-09-5 |
| Molecular Formula | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ | C₁₁H₂₁NO₅ |
| Molecular Weight | 247.3 g/mol | 247.29 g/mol | 247.29 g/mol | 247.29 g/mol |
| Purity | ≥95%[1] | >98% | 97%[2] | Not specified |
| Appearance | Solid[1] | Solid | White powder[2] | White to Pale Yellow Solid[3] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[1] | DMSO: 200 mg/mL (with ultrasonic)[4] | Not specified | Not specified |
| Storage Temperature | -20°C[1] | Powder: -20°C (3 years), 4°C (2 years)[4] | Room temperature[2] | 2-8°C[3] |
| Stability | ≥ 4 years[1] | In solvent: -80°C (6 months), -20°C (1 month)[4] | Not specified | Not specified |
Key Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the fields of peptide chemistry and medicinal chemistry.
Synthesis of Oxy-Peptide Nucleic Acids (O-PNAs)
This compound is a foundational starting material for the synthesis of monomer units used in the production of oxy-peptide nucleic acids.[1][5] O-PNAs are synthetic analogs of DNA and RNA with a modified backbone, offering unique properties for therapeutic and diagnostic applications.
The following is a generalized protocol based on methodologies described in the literature for the synthesis of O-PNA monomers starting from L-homoserine derivatives.
Materials:
-
This compound
-
Appropriate nucleobase (e.g., thymine, adenine) with a suitable protecting group
-
Reagents for mesylation or tosylation (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Strong base (e.g., sodium hydride)
-
Solvents (e.g., DMF, THF)
-
Reagents for deprotection and purification
Procedure:
-
Activation of the Hydroxyl Group: The primary alcohol of this compound is activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This is achieved by reacting the starting material with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.
-
Nucleophilic Substitution: The activated homoserine derivative is then reacted with a protected nucleobase. The nucleobase, acting as a nucleophile, displaces the leaving group to form an ether linkage.
-
Deprotection and Modification: The Boc and ethyl ester protecting groups are selectively removed to allow for further modifications and polymerization into O-PNA oligomers using solid-phase synthesis techniques.
Synthesis of Unsaturated Caprolactams
This compound also serves as a synthetic intermediate in the creation of unsaturated caprolactams.[1][5] These cyclic amides are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.
Visualizing Synthetic Pathways and Workflows
Diagrams are crucial for understanding the complex relationships in synthetic chemistry and experimental procedures.
Caption: Synthetic pathway from this compound to an O-PNA monomer unit.
Caption: A generalized workflow for solid-phase synthesis of PNA oligomers.
References
An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Boc-L-homoserine ethyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of complex molecules, including unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a focus on experimental procedures and data presentation for the scientific community.
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group.
Structural Formula:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 147325-09-5 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1][3] |
| Molecular Weight | 247.29 g/mol | [1] |
| Appearance | White to pale yellow solid/powder | [2][3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (B145695) (20 mg/ml) | [1] |
| Storage | Store at -20°C | [1] |
| InChI Key | HTGDPHFPHJVSEC-QMMMGPOBSA-N | [1] |
| SMILES | OCC--INVALID-LINK--C(OCC)=O | [1] |
Synthesis
The synthesis of this compound is typically a two-step process starting from L-homoserine. The first step involves the protection of the amino group with a Boc-anhydride, followed by the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of N-Boc-L-homoserine
This protocol is adapted from a general procedure for the N-Boc protection of L-homoserine.[4]
Materials:
-
L-homoserine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in deionized water.
-
Add 1,4-dioxane to the solution and stir for 5 minutes.
-
Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution under ice bath conditions.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, wash the mixture with petroleum ether to remove unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.
-
Extract the suspension with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-homoserine.
Experimental Protocol: Ethyl Esterification of N-Boc-L-homoserine
This is a generalized procedure for the esterification of N-Boc protected amino acids.
Materials:
-
N-Boc-L-homoserine
-
Anhydrous ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with DMAP.
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent.
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Thionyl Chloride):
-
Suspend N-Boc-L-homoserine (1 equivalent) in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
Characterization Data
Table 2: Spectroscopic Data for this compound
| Data Type | Observed Shifts/Peaks |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 5.40 (br s, 1H, NH), 4.38 (m, 1H, α-CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.78 (t, J=5.8 Hz, 2H, CH₂OH), 2.10 (m, 1H, β-CH₂), 1.95 (m, 1H, β-CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Applications in Drug Development and Research
This compound serves as a crucial starting material in the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of Unsaturated Caprolactams
This compound is a key intermediate in the multi-step synthesis of unsaturated caprolactams. A notable application involves a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from this compound.[1][5][6]
Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)
This compound is utilized in the preparation of monomer units for oxy-peptide nucleic acids.[1][7] OPNAs are synthetic analogs of nucleic acids with a modified backbone, which can exhibit enhanced binding affinity and stability, making them promising candidates for antisense and gene-targeting therapies.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from L-homoserine to this compound and its subsequent application in the synthesis of a key intermediate for unsaturated caprolactams.
Caption: Synthetic pathway of this compound and its application.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 4. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Raney-Co mediated reductive cyclization of an alpha,beta-unsaturated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of oxy-peptide nucleic acids with mixed sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for (S)-N-Boc-L-homoserine ethyl ester synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the synthesis of various organic molecules. The synthesis is a two-step process commencing with the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by the ethyl esterification of the carboxylic acid functionality. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Pathway
The synthesis of this compound from L-homoserine involves two primary chemical transformations:
-
N-Boc Protection: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This step yields N-Boc-L-homoserine.
-
Ethyl Esterification: The carboxylic acid group of N-Boc-L-homoserine is then esterified using ethanol (B145695) in the presence of a coupling agent to produce the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Approximate Yield (%) |
| 1 | N-Boc Protection | L-homoserine | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Water/Dioxane | 12-16 hours | Room Temperature | 90-95% |
| 2 | Ethyl Esterification | N-Boc-L-homoserine | Ethanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 4-6 hours | Room Temperature | 85-90% |
Experimental Protocols
Step 1: Synthesis of N-Boc-L-homoserine
This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate.
Materials:
-
L-homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-homoserine (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield N-Boc-L-homoserine as a white solid or a thick oil.
Step 2: Synthesis of this compound
This procedure describes the esterification of N-Boc-L-homoserine using the Steglich esterification method.
Materials:
-
N-Boc-L-homoserine
-
Ethanol (absolute)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous dichloromethane.
-
Add absolute ethanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture under stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with cold dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude product in diethyl ether and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthetic pathway for this compound.
An In-Depth Technical Guide to N-Boc-L-Homoserine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-homoserine ethyl ester, with the CAS Number 147325-09-5, is a valuable chiral building block in synthetic organic chemistry.[1][2][3][4] Its structure combines a protected amino group (Boc) and an esterified carboxyl group, making it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and specialized polymers.
Chemical Structure and Properties
N-Boc-L-homoserine ethyl ester, formally named (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, possesses a stereocenter at the alpha-carbon, indicating its chiral nature.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for preventing unwanted side reactions during synthesis and is readily removable under acidic conditions. The ethyl ester at the C-terminus provides a handle for further chemical modifications, such as amide bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-L-homoserine ethyl ester is presented in the table below.
| Property | Value | Reference |
| CAS Number | 147325-09-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1][3] |
| Molecular Weight | 247.29 g/mol | [4] |
| Appearance | White to pale yellow solid | |
| Purity | ≥95% | [1] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL | [1] |
| Storage | -20°C | [1] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ 5.1-5.3 (br s, 1H, NH), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.1-4.2 (m, 1H, α-CH), 3.7-3.8 (t, J=5.5 Hz, 2H, CH₂OH), 2.0-2.2 (m, 1H, β-CH₂), 1.7-1.9 (m, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃) |
| IR (KBr) | ν (cm⁻¹): 3400-3500 (O-H stretch), 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1740 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1160 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 248.15 [M+H]⁺, 270.13 [M+Na]⁺ |
Synthesis and Purification
The synthesis of N-Boc-L-homoserine ethyl ester is typically achieved through a two-step process starting from L-homoserine. This involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid.
Experimental Protocol: Synthesis
Step 1: N-Boc Protection of L-Homoserine
-
Dissolve L-homoserine in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (B78521) (1 M solution) to adjust the pH to approximately 10-11.
-
Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution while maintaining the pH with the addition of sodium hydroxide.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate.
-
Extract the product, N-Boc-L-homoserine, with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Ethyl Esterification of N-Boc-L-Homoserine
-
Dissolve the crude N-Boc-L-homoserine in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, N-Boc-L-homoserine ethyl ester, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Experimental Protocol: Purification
The crude N-Boc-L-homoserine ethyl ester is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective in separating the desired product from any remaining starting materials or byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-L-homoserine ethyl ester as a solid.
Applications in Research and Development
N-Boc-L-homoserine ethyl ester serves as a critical intermediate in the synthesis of various molecules of interest in the pharmaceutical and materials science fields.
Synthesis of Unsaturated Caprolactams
This compound is a precursor in the multi-step synthesis of unsaturated caprolactams.[1][5] These caprolactam derivatives are important structural motifs in various biologically active compounds.
Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers
N-Boc-L-homoserine ethyl ester is utilized in the preparation of monomer units for oxy-peptide nucleic acids (PNAs).[1][5] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.
The general workflow for the synthesis of an oxy-PNA monomer using N-Boc-L-homoserine ethyl ester is depicted below.
Caption: Synthetic workflow for an oxy-PNA monomer.
Conclusion
N-Boc-L-homoserine ethyl ester is a foundational building block for the synthesis of complex organic molecules. Its straightforward preparation and versatile chemical handles make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the laboratory.
References
In-Depth Technical Guide: (S)-N-Boc-L-homoserine ethyl ester Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for (S)-N-Boc-L-homoserine ethyl ester. The information is intended to support its safe use in research and development environments.
Chemical and Physical Properties
This compound is a synthetic intermediate commonly used in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids.[1][2] It is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with ethanol.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 147325-09-5 | [2] |
| Molecular Formula | C₁₁H₂₁NO₅ | [2] |
| Molecular Weight | 247.29 g/mol | [3] |
| Appearance | White to pale yellow solid | [3] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL | [2] |
| Storage Temperature | 2-8°C Refrigerator | [3] |
| Synonyms | Ethyl (tert-butoxycarbonyl)-L-homoserinate, N-Boc-L-Homoserine ethyl ester | [2][3] |
Safety and Hazard Information
Table 2: Hazard Identification and Precautionary Statements
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | No specific data is available. However, related compounds may cause respiratory irritation upon inhalation.[4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |
Hazardous Decomposition Products
Upon combustion, this compound may produce hazardous decomposition products including:
Incompatible Materials
To maintain the stability and integrity of the compound, avoid contact with:
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the quality of the compound.
Personal Protective Equipment (PPE)
A standard set of PPE should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage Procedures
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Caption: General workflow for the safe handling and storage of this compound.
Experimental Protocols
This compound is primarily used as a building block in organic synthesis. Below is a representative, generalized protocol for its use in peptide synthesis. Note that specific reaction conditions may vary based on the desired product.
Representative Protocol: Peptide Coupling
This protocol describes a general procedure for coupling this compound with another amino acid derivative.
Table 3: Materials and Reagents for a Representative Peptide Coupling Reaction
| Material/Reagent | Purpose |
| This compound | Starting material |
| N-protected amino acid | Coupling partner |
| Coupling agent (e.g., HATU, HBTU) | Facilitates amide bond formation |
| Base (e.g., DIPEA, NMM) | Activates the carboxylic acid |
| Anhydrous solvent (e.g., DMF, DCM) | Reaction medium |
| Saturated aqueous NaHCO₃ solution | Work-up |
| Brine | Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica (B1680970) gel | Purification |
| Eluent (e.g., Ethyl acetate/Hexane mixture) | Purification |
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.
-
Activation: Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Caption: A generalized workflow for a peptide coupling reaction using this compound.
Biological Activity and Signaling Pathways
This compound is a synthetic intermediate and is not intended for human or veterinary use.[2] There is no evidence in the reviewed literature to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its utility is in providing a protected amino acid building block for the synthesis of more complex molecules.
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures:
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Collect the spilled material and place it in a designated container for disposal.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines.
References
Technical Guide: Stability and Storage of (S)-N-Boc-L-homoserine Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-N-Boc-L-homoserine ethyl ester (CAS No. 147325-09-5) is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] It serves as a key building block in the synthesis of various molecules, including unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2] As with any high-purity chemical reagent, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in subsequent synthetic steps. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with a generalized experimental protocol for its stability assessment.
Physicochemical Properties
-
Molecular Formula: C₁₁H₂₁NO₅[1]
-
Molecular Weight: 247.3 g/mol [1]
-
Appearance: Typically a white to pale yellow solid or white powder.[3][4]
-
Purity: Commercially available with purity ≥95% or 97%.[1][4]
Stability and Storage Conditions
The stability of this compound is influenced by storage temperature. While detailed public data on degradation kinetics under various stress conditions (e.g., light, humidity, pH) is limited, recommendations from various suppliers provide a strong basis for proper handling and storage.
Data Presentation: Recommended Storage and Stability
The following table summarizes the storage and stability information collated from commercial suppliers.
| Parameter | Condition | Duration/Note |
| Storage Temperature | -20°C | Recommended for long-term stability.[1] |
| 2-8°C (Refrigerator) | Suitable for short to medium-term storage.[3] | |
| Room temperature | Acceptable for short periods, such as shipping.[1][4] | |
| Stated Stability | ≥ 4 years | When stored at -20°C.[1] |
| Shipping Conditions | Ambient/Room temperature | Common practice for continental US shipping.[1][3] |
| Handling Precautions | Keep containers tightly closed. | Store in a dry, cool, and well-ventilated place.[5] |
| Avoid formation of dust and aerosols. | General precaution for handling powdered solids.[6] |
Potential Degradation Pathways
For Boc-protected amino acid esters, two primary degradation pathways are of concern:
-
Hydrolysis of the Ethyl Ester: Under aqueous acidic or basic conditions, the ethyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid, (S)-N-Boc-L-homoserine.
-
Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which would lead to the formation of L-homoserine ethyl ester.[7][8]
Forced degradation studies are necessary to definitively identify degradation products and establish the intrinsic stability of the molecule.[9]
Experimental Protocols for Stability Assessment
The following is a generalized protocol for conducting a stability study on this compound. This protocol is based on established principles of chemical stability testing and forced degradation studies.[2][3]
Objective
To evaluate the stability of this compound under various storage and stress conditions over time and to identify potential degradation products.
Materials and Equipment
-
This compound (test substance)
-
Reference standard of known purity
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, -20°C, 5°C)
-
Photostability chamber
-
Analytical balance
-
HPLC system with UV or MS detector
-
pH meter
-
Glassware (vials, flasks, etc.)
-
Solvents (HPLC grade)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂)
Experimental Workflow Visualization
The overall workflow for a comprehensive stability assessment is depicted below.
Caption: A generalized workflow for assessing the chemical stability of a substance.
Long-Term and Accelerated Stability Testing
-
Sample Preparation: Accurately weigh samples of this compound into appropriate, inert vials (e.g., amber glass vials with screw caps).
-
Initial Analysis (T=0): Analyze a set of samples immediately to establish baseline data for purity, appearance, and any other relevant parameters.
-
Storage: Place the prepared vials in calibrated stability chambers under the following conditions:
-
Long-Term: -20°C ± 5°C and 5°C ± 3°C.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Pull samples from each condition at predefined time points (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 3, 6 months for accelerated).[10]
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[2] A concentration of approximately 1 mg/mL is often a suitable starting point.[2]
-
Acid Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the sample before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a set period.
-
Neutralize the sample before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a set period.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period.
-
-
Photostability:
-
Expose the solid sample to a controlled light source as per ICH Q1B guidelines.
-
Analytical Methodology
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity assessment and quantification of degradation products. An MS detector can be coupled to the HPLC system for the identification of unknown impurities.
-
Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the intact substance from all potential degradation products without interference.
Signaling Pathways and Logical Relationships
As this compound is a synthetic intermediate, it is not typically involved in biological signaling pathways itself. Its stability is governed by chemical principles rather than biological interactions. The logical relationship for its degradation is based on the chemical lability of its functional groups.
Caption: Potential chemical degradation pathways for the title compound.
Conclusion
This compound is a stable compound when stored under appropriate conditions. For long-term preservation of its high purity, storage at -20°C is strongly recommended.[1] While it can withstand ambient temperatures for shipping, prolonged exposure to heat, moisture, and acidic or basic conditions should be avoided to prevent degradation via ester hydrolysis or Boc deprotection. The provided experimental protocols offer a robust framework for any laboratory needing to perform in-depth stability studies to support its use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
- 5. help.labguru.com [help.labguru.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
(S)-N-Boc-L-homoserine Ethyl Ester: A Synthetic Intermediate Awaiting Biological Exploration
(S)-N-Boc-L-homoserine ethyl ester is a commercially available amino acid derivative primarily utilized as a synthetic intermediate in the field of organic chemistry.[1][2][3][4] Current scientific literature and product information predominantly focus on its application as a building block for more complex molecules rather than its own intrinsic biological activity. While isolated mentions suggest potential therapeutic applications, a detailed mechanism of action remains uncharacterized in publicly accessible research.
This technical guide consolidates the available information on this compound, focusing on its established role and highlighting the current void in our understanding of its potential biological functions.
Established Role as a Synthetic Intermediate
This compound serves as a key starting material in the synthesis of various organic compounds. Its chemical structure, featuring a protected amine (Boc group) and an ethyl ester, makes it a versatile tool for peptide synthesis and the creation of novel molecular scaffolds.[5]
Notably, it is a documented precursor in the synthesis of:
-
Unsaturated caprolactams: These are seven-membered ring lactam structures with a degree of unsaturation, which are of interest in medicinal chemistry.[1][2][3]
-
Oxy-peptide nucleic acids (OPNAs): OPNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a backbone of repeating N-(2-aminoethyl)glycine units. This compound is used to create monomer units for the assembly of these nucleic acid mimics.[1][2][3]
The synthesis of these more complex molecules is the primary context in which this compound appears in the chemical literature.
Unsubstantiated Claims and Related Compounds
A single source notes this compound as an "amino acid derivative useful for the treatment of Alzheimer's disease"; however, this claim is not substantiated by any provided experimental data or peer-reviewed publications within the search results.[6]
Furthermore, a related compound, N-Boc-L-homoserine (lacking the ethyl ester group), has been suggested to possess histone deacetylase (HDAC) inhibition activity.[7] It is crucial to note that this potential activity is attributed to a different chemical entity and cannot be directly extrapolated to this compound without dedicated experimental verification.
Lack of Mechanism of Action Data
A comprehensive review of available information reveals a significant gap in the understanding of the mechanism of action of this compound as a standalone agent. There is no publicly available data on its:
-
Biological Targets: Specific enzymes, receptors, or other biomolecules with which it may interact.
-
Signaling Pathways: Cellular signaling cascades that it might modulate.
-
Pharmacological Effects: In vitro or in vivo studies detailing its biological effects are absent.
-
Quantitative Data: Information such as IC50, EC50, or binding affinity values is not available.
-
Experimental Protocols: Methodologies for assessing its biological activity have not been published.
Due to this absence of information, the creation of data tables and signaling pathway diagrams, as initially requested, is not feasible.
Future Directions
The unsubstantiated link to Alzheimer's disease and the potential HDAC inhibitory activity of a related compound could suggest avenues for future research. A thorough biological screening of this compound may be warranted to determine if it possesses any intrinsic pharmacological activity. Such studies would need to establish its biological targets and elucidate any relevant signaling pathways.
Conclusion
In its current state of knowledge, this compound is best characterized as a synthetic intermediate for organic synthesis. For researchers, scientists, and drug development professionals, its value lies in its utility as a chemical building block. The exploration of its potential as a biologically active molecule represents an open and uninvestigated area of research. Until such studies are conducted and published, any discussion of its mechanism of action remains speculative.
References
- 1. This compound - Biochemicals - CAT N°: 30547 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 5. >99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-Boc-L-homoserine | 41088-86-2 | FB18951 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols: (S)-N-Boc-L-homoserine ethyl ester in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (S)-N-Boc-L-homoserine ethyl ester, a versatile synthetic intermediate. The primary applications highlighted are its use as a precursor for oxy-peptide nucleic acid (oPNA) monomers and in the synthesis of functionalized caprolactams.
Application 1: Synthesis of an Oxy-Peptide Nucleic Acid (oPNA) Monomer Precursor
This compound serves as a key starting material for the synthesis of δ-amino acids that form the backbone of oxy-peptide nucleic acids. These modified nucleic acid mimics have unique hybridization properties and are of interest in diagnostics and therapeutics. The following protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial step for its incorporation into larger molecules.
Experimental Protocol: Saponification of this compound
This protocol is adapted from the work of Kuwahara, M., et al. (1999).[1]
Objective: To hydrolyze the ethyl ester of this compound to yield the free carboxylic acid, N-Boc-L-homoserine, which is ready for subsequent coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a 1 M aqueous solution of NaOH (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3 by the dropwise addition of a 1 M HCl solution.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting N-Boc-L-homoserine can be purified by silica (B1680970) gel column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | Kuwahara, M., et al. (1999)[1] |
| Key Reagent | 1 M NaOH | Kuwahara, M., et al. (1999)[1] |
| Solvent | Methanol | Kuwahara, M., et al. (1999)[1] |
| Reaction Time | ~2 hours | Kuwahara, M., et al. (1999)[1] |
| Typical Yield | >90% (reported for similar saponifications) | General Synthetic Knowledge |
| Purification | Silica Gel Chromatography | Kuwahara, M., et al. (1999)[1] |
Workflow Diagram: oPNA Monomer Precursor Synthesis
Caption: Workflow for the synthesis of an oPNA monomer precursor.
Application 2: Intermediate in the Synthesis of a Substituted Caprolactam
L-homoserine derivatives are valuable chiral building blocks. The following multi-step synthesis illustrates the pathway from L-homoserine to a functionalized caprolactam, where a compound like this compound would be an early-stage intermediate. The key transformation highlighted is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile.
Experimental Protocol: Reductive Cyclization for Caprolactam Synthesis
This protocol is adapted from the work of Janey, J.M., et al. (2008).[2]
Objective: To perform a chemoselective reductive cyclization of an α,β-unsaturated nitrile derived from L-homoserine to form a caprolactam ring system.
Materials:
-
α,β-unsaturated nitrile precursor (derived from L-homoserine)
-
Raney-Cobalt (Ra-Co) catalyst (slurry in water)
-
Methanol (MeOH)
-
Ammonia (B1221849) (NH₃) solution in MeOH (e.g., 7 N)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Celite®
Procedure:
-
Prepare the α,β-unsaturated nitrile precursor from L-homoserine through a multi-step sequence (protection, oxidation, Horner-Wadsworth-Emmons olefination).
-
To a high-pressure reactor, add the α,β-unsaturated nitrile (1.0 eq) dissolved in methanol.
-
Add the methanolic ammonia solution.
-
Carefully add the Raney-Co catalyst slurry (approx. 50% by weight relative to the substrate).
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., to 500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction can take up to 48 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney-Co catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude caprolactam product.
-
Purify the product by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Key Reagent | Raney-Cobalt | Janey, J.M., et al. (2008)[2] |
| Substrate | α,β-unsaturated nitrile | Janey, J.M., et al. (2008)[2] |
| Solvent | Methanol / Methanolic Ammonia | Janey, J.M., et al. (2008)[2] |
| Hydrogen Pressure | ~500 psi | Janey, J.M., et al. (2008)[2] |
| Temperature | 70 °C | Janey, J.M., et al. (2008)[2] |
| Reaction Time | up to 48 hours | Janey, J.M., et al. (2008)[2] |
| Typical Yield | 50-70% (for the cyclization step) | Janey, J.M., et al. (2008)[2] |
Workflow Diagram: Multi-step Caprolactam Synthesis
Caption: Synthetic pathway from L-homoserine to a caprolactam.
References
Application Notes and Protocols for Boc Deprotection of Homoserine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's other functional groups to avoid unwanted side reactions. This is especially true for homoserine esters, which contain an acid-labile ester group and a side-chain hydroxyl group susceptible to intramolecular cyclization (lactonization) under acidic conditions.
This document provides detailed experimental protocols for the Boc deprotection of homoserine esters using two common acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl). It also presents a comparative analysis of these methods, potential side reactions, and strategies to mitigate them.
Key Considerations for Homoserine Esters
When deprotecting Boc-protected homoserine esters, two primary challenges must be addressed:
-
Ester Hydrolysis: The ester functionality is susceptible to cleavage under strongly acidic conditions.
-
Lactonization: The γ-hydroxyl group of the homoserine side chain can attack the ester carbonyl, leading to the formation of a stable five-membered ring, homoserine lactone. This side reaction is also catalyzed by acid.
The choice of deprotection conditions should therefore aim to achieve complete removal of the Boc group while minimizing these undesired side reactions.
Comparative Data on Deprotection Methods
The selection of the deprotection reagent and solvent system is crucial for maximizing the yield of the desired amino acid ester and minimizing byproducts. The following table summarizes a key finding from the literature regarding the compatibility of different acidic conditions with ester groups.
| Deprotection Reagent & Solvent | Reaction Time | Deprotection Efficiency | Ester Cleavage | Reference |
| Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | 30 minutes | 100% | 10-20% | [1] |
| Hydrogen chloride (HCl) in Ethyl Acetate (B1210297) (EtOAc) | 6 hours | 100% | No cleavage observed | [1] |
This data suggests that while TFA offers a faster reaction, HCl in a less polar solvent like ethyl acetate is a milder option that can preserve the ester group more effectively.[1]
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane
This protocol is a widely used method for Boc deprotection and is generally considered milder than TFA, thus reducing the risk of ester hydrolysis.
Materials:
-
Boc-protected homoserine ester
-
4M HCl in 1,4-dioxane (B91453)
-
Anhydrous diethyl ether
-
Nitrogen or argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected homoserine ester in a minimal amount of 1,4-dioxane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2]
-
Upon completion of the reaction, the deprotected homoserine ester hydrochloride salt may precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration, wash it with anhydrous diethyl ether, and dry it under vacuum.
-
If no precipitate forms, remove the solvent and excess HCl in vacuo. The resulting residue can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and rapid method for Boc deprotection. However, as noted in the data table, it can lead to partial ester cleavage.[1]
Materials:
-
Boc-protected homoserine ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected homoserine ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is a 20-25% solution of TFA in DCM.[3]
-
Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 TFA to DCM, although concentrations can be varied.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.
-
For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Be cautious as CO2 gas will evolve.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected homoserine ester.
Signaling Pathways and Workflows
Logical Workflow for Method Selection
The choice between HCl and TFA for the deprotection of Boc-homoserine esters depends on the desired balance between reaction speed and the preservation of the ester functionality. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a Boc deprotection method for homoserine esters.
General Experimental Workflow
The following diagram outlines the general steps involved in the Boc deprotection of a homoserine ester.
Caption: General experimental workflow for the Boc deprotection of homoserine esters.
The Challenge of Lactonization
The formation of homoserine lactone is a significant side reaction that can occur during the acidic deprotection of Boc-homoserine esters. The reaction is driven by the intramolecular attack of the side-chain hydroxyl group on the activated ester carbonyl.
To minimize lactonization, it is advisable to:
-
Use the mildest acidic conditions possible.
-
Keep reaction times to a minimum.
-
Maintain anhydrous conditions, as water can facilitate both ester hydrolysis and lactonization.
-
Consider using a less nucleophilic solvent.
It is recommended to carefully analyze the crude product mixture by techniques such as NMR or LC-MS to quantify the amount of lactone byproduct formed.
Conclusion
The successful Boc deprotection of homoserine esters requires a careful balance to achieve complete removal of the protecting group while preserving the ester and minimizing lactonization. For applications where the ester functionality is critical, the use of HCl in a non-polar solvent like ethyl acetate or dioxane is recommended, despite longer reaction times. For faster deprotection, TFA in DCM can be employed, but with the expectation of some ester cleavage. In all cases, careful monitoring of the reaction and analysis of the product mixture are essential to ensure the desired outcome.
References
Application of (S)-N-Boc-L-homoserine Ethyl Ester in Alzheimer's Disease Research: Information Not Publicly Available
Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information to support the application of (S)-N-Boc-L-homoserine ethyl ester in Alzheimer's disease research.
This compound is consistently identified across chemical supplier databases and scientific literature as a synthetic intermediate.[1][2][3][4] This means its primary role is as a building block in the chemical synthesis of other, more complex molecules.
While one commercial supplier, Pharmaffiliates, lists it as an "Amino acid derivative useful for the treatment of Alzheimer's disease," this claim is not substantiated by any provided research data, publications, or patents.[5] Extensive searches for scientific papers detailing its mechanism of action, efficacy, or any experimental use in the context of Alzheimer's disease, including its potential effects on amyloid-beta or tau pathology, have yielded no relevant results.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible based on the current body of public scientific knowledge.
Researchers, scientists, and drug development professionals interested in this compound's potential therapeutic applications should be aware of this information gap. Any consideration of this compound for Alzheimer's disease research would be entering novel and undocumented territory, requiring foundational in vitro and in vivo studies to ascertain any potential biological activity.
References
Application Notes and Protocols for the Characterization of (S)-N-Boc-L-homoserine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification, purity assessment, and quality control.
Overview and Physicochemical Properties
This compound is a protected amino acid derivative widely used in the synthesis of various organic molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.[1] Its purity is crucial for the successful synthesis of target compounds. A thorough analytical characterization is therefore essential.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁NO₅ | [1][2] |
| Molecular Weight | 247.29 g/mol | [2][3] |
| CAS Number | 147325-09-5 | [1][2] |
| Appearance | White to pale yellow solid | [4] |
| Purity | ≥95% - 97% (typical) | [1][2] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all peaks and report chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Report chemical shifts (δ) in ppm relative to TMS.
-
Expected Spectral Data (Predicted)
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| ~5.30 | d |
| ~4.30 | m |
| ~4.20 | q |
| ~3.70 | t |
| ~2.10, ~1.90 | m |
| 1.45 | s |
| 1.25 | t |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O (ester) |
| ~156.0 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~61.5 | O-CH₂ (ethyl) |
| ~58.0 | γ-CH₂ |
| ~53.0 | α-CH |
| ~35.0 | β-CH₂ |
| ~28.3 | C(CH₃)₃ (Boc) |
| ~14.2 | CH₃ (ethyl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B).
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B.
-
Increase the percentage of Mobile Phase B over time to elute the compound.
-
A typical gradient might be from 5% to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Expected Results
A successful separation should yield a sharp, well-defined peak for this compound with a stable retention time. The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a common technique for this type of molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Data Acquisition: Acquire a full scan spectrum to determine the molecular ion.
-
Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Expected Spectral Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 248.15 | ~248.2 |
| [M+Na]⁺ | 270.13 | ~270.1 |
Expected Fragmentation Pattern
The fragmentation of Boc-protected amino acid esters often involves the loss of the Boc group or parts of it. Common fragments include:
-
Loss of isobutylene (B52900) (56 Da) from the Boc group.
-
Loss of the entire Boc group (100 Da).
-
Cleavage of the ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a suitable IR-transparent window (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Amine (carbamate) |
| ~2980, 2930 | C-H stretch | Alkane |
| ~1740 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carbamate (Boc) |
| ~1520 | N-H bend | Amine (carbamate) |
| ~1160 | C-O stretch | Ester, Carbamate |
Visual Summaries
References
Application Notes and Protocols: (S)-N-Boc-L-homoserine ethyl ester as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (S)-N-Boc-L-homoserine ethyl ester as a versatile chiral building block in the synthesis of valuable molecules, including unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (O-PNAs).
Introduction
This compound is a protected amino acid derivative that serves as a key starting material for the stereoselective synthesis of various complex organic molecules. Its bifunctional nature, possessing a protected amine, a carboxylic ester, and a primary alcohol, allows for a wide range of chemical transformations. This document outlines two significant applications of this intermediate, providing detailed experimental procedures and data.
Application 1: Synthesis of Unsaturated γ-Lactams
Unsaturated γ-lactams are important structural motifs found in a variety of biologically active compounds. The following protocol describes a multi-step synthesis of a substituted α,β-unsaturated γ-lactam starting from this compound, based on the work of Janey, J.M., et al. (2008).[1]
Experimental Protocol
Step 1: Swern Oxidation of this compound
This step converts the primary alcohol of the starting material into an aldehyde.
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
A solution of oxalyl chloride (1.2 eq.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.4 eq.) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise, keeping the temperature below -65 °C. The reaction is stirred for 30 minutes.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature over 45 minutes.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate. This intermediate is often used in the next step without further purification.
-
Step 2: Wittig Reaction
The aldehyde is then subjected to a Wittig reaction to introduce an α,β-unsaturated nitrile group.
-
Reagents and Materials:
-
Crude ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate
-
(Cyanomethylene)triphenylphosphorane
-
Toluene (B28343), anhydrous
-
-
Procedure:
-
To a solution of the crude aldehyde from Step 1 in anhydrous toluene is added (cyanomethylene)triphenylphosphorane (1.1 eq.).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the α,β-unsaturated nitrile.
-
Step 3: Reductive Cyclization
The final step involves a chemoselective reductive cyclization of the α,β-unsaturated nitrile to form the desired γ-lactam.
-
Reagents and Materials:
-
α,β-Unsaturated nitrile from Step 2
-
Raney-Cobalt (Ra-Co)
-
Hydrogen gas
-
Ammonia
-
-
Procedure:
-
The α,β-unsaturated nitrile is dissolved in ethanol saturated with ammonia.
-
Raney-Cobalt (as a slurry in water) is added to the solution.
-
The mixture is subjected to hydrogenation at a pressure of 40-50 psi.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the unsaturated γ-lactam.
-
Data Presentation
| Step | Product | Typical Yield | Analytical Data (Expected) |
| 1 | Ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate | >95% (crude) | ¹H NMR: characteristic aldehyde proton signal ~9.7 ppm. |
| 2 | Ethyl (S)-2-(tert-butoxycarbonylamino)-5-cyanopent-3-enoate | 70-85% | ¹H NMR: vinyl proton signals ~5.5-7.0 ppm; IR: C≡N stretch ~2230 cm⁻¹. |
| 3 | (S)-5-(2-amino-2-oxoethyl)-1-(tert-butoxycarbonyl)pyrrolidin-2-one | 60-75% | ¹H NMR: characteristic lactam NH proton signal; Mass Spec: [M+H]⁺ corresponding to the product. |
Experimental Workflow
Caption: Synthetic pathway to unsaturated γ-lactams.
Application 2: Synthesis of Oxy-Peptide Nucleic Acid (O-PNA) Monomers
Oxy-peptide nucleic acids are synthetic analogs of DNA and RNA with a modified backbone, offering potential advantages in terms of stability and binding affinity. The following protocol, based on the work of Kuwahara, M., et al. (1999), outlines the synthesis of a key intermediate for O-PNA monomers.[2]
Experimental Protocol
Step 1: Mitsunobu Reaction
The hydroxyl group of this compound is alkylated with a protected nucleobase precursor under Mitsunobu conditions. This example uses phthalimide (B116566) as a representative N-nucleophile.
-
Reagents and Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added DIAD or DEAD (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the phthalimide-protected product.
-
Step 2: Ester Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Phthalimide-protected product from Step 1
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
-
Procedure:
-
The ester from Step 1 is dissolved in a mixture of THF and water.
-
Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure.
-
The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with 1 M HCl.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the carboxylic acid.
-
Step 3: Fmoc Protection
For solid-phase synthesis of O-PNAs, the Boc group is typically replaced with an Fmoc group. This involves deprotection of the Boc group followed by reaction with Fmoc-OSu.
-
Reagents and Materials:
-
Carboxylic acid from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
-
Procedure:
-
The Boc-protected amino acid is dissolved in a mixture of TFA and DCM (e.g., 1:1) and stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA.
-
The resulting amine salt is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Fmoc-OSu (1.1 eq.) is added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is diluted with water and washed with diethyl ether.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final Fmoc-protected O-PNA monomer building block.
-
Data Presentation
| Step | Product | Typical Yield | Analytical Data (Expected) |
| 1 | Ethyl (S)-2-(tert-butoxycarbonylamino)-4-(1,3-dioxoisoindolin-2-yl)butanoate | 75-90% | ¹H NMR: Aromatic protons of phthalimide ~7.7-7.9 ppm. |
| 2 | (S)-2-(tert-butoxycarbonylamino)-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | >90% | IR: Broad O-H stretch for carboxylic acid ~2500-3300 cm⁻¹. |
| 3 | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | 70-85% | ¹H NMR: Characteristic Fmoc aromatic protons ~7.3-7.8 ppm. |
Experimental Workflow
Caption: Synthesis of an O-PNA monomer building block.
Potential Application in Drug Development: Alzheimer's Disease Research
While direct applications of this compound in Alzheimer's disease are not extensively documented, its utility in synthesizing O-PNA monomers presents a potential avenue for research in this area. Peptide nucleic acids are being investigated as antisense therapeutic agents to modulate the expression of proteins implicated in neurodegenerative diseases.
Signaling Pathway Context
The pathogenesis of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Antisense therapies using PNA could potentially target the mRNA of key enzymes or precursor proteins in these pathways, such as β-secretase (BACE1) or amyloid precursor protein (APP), to reduce the production of toxic Aβ species.
Caption: Potential role of O-PNAs in Alzheimer's therapy.
The O-PNA monomers synthesized from this compound could be incorporated into antisense oligomers designed to specifically bind to the mRNA of targets like BACE1. This binding can lead to the degradation of the mRNA, thereby reducing the synthesis of the BACE1 enzyme and consequently lowering the production of amyloid-beta peptides. The unique backbone of O-PNAs may offer enhanced stability and cellular uptake properties compared to traditional nucleic acids, making them attractive candidates for therapeutic development.
Conclusion
This compound is a valuable and versatile chiral intermediate. The detailed protocols provided herein for the synthesis of unsaturated γ-lactams and O-PNA monomers highlight its significance in accessing complex molecular architectures with important biological and therapeutic potential. Further exploration of the derivatives of this starting material is warranted, particularly in the context of developing novel therapeutics for neurodegenerative diseases.
References
Application Notes: The Boc Strategy in Solid-Phase Peptide Synthesis
An in-depth guide to solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols, adhering to a structured format for clarity and ease of comparison. Quantitative data are summarized in tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language).
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, facilitates the stepwise construction of a peptide chain on an insoluble resin support.[1] The Boc strategy, a classical and robust approach, employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid.[] Side-chain functional groups are typically protected by more stable, benzyl-based groups, which are removed during the final cleavage step.[3] This methodology is particularly advantageous for the synthesis of long or complex peptides and remains a cornerstone of peptide chemistry.[][4]
The selection of a protection strategy is a critical decision that influences the yield, purity, and overall success of peptide synthesis.[1] While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy offers distinct advantages in specific applications, such as the synthesis of hydrophobic peptides or those containing ester and thioester moieties.[5][6]
Key Principles of Boc-SPPS
The Boc/Bzl protection scheme is not fully orthogonal since both protecting groups are acid-labile.[3] However, it is practically effective because the Boc group can be removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[7]
The general workflow of Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step to release the desired peptide from the solid support.[3]
Experimental Protocols
Detailed methodologies for the key experiments in Boc-SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and First Amino Acid Attachment
The choice of resin is crucial and depends on whether the desired peptide C-terminus is an acid or an amide. Merrifield and PAM resins are commonly used for synthesizing peptides with a C-terminal carboxylic acid, while BHA and MBHA resins are employed for peptide amides.[8]
Protocol for Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method):
-
Swell the chloromethylated resin (Merrifield resin, 1.0 g, substitution level 0.5-1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1-2 hours.[1][9]
-
Prepare the cesium salt of the C-terminal Boc-amino acid (3-5 equivalents) by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[9][10]
-
Dissolve the dried Boc-amino acid cesium salt in DMF (10 mL) and add it to the swollen resin.[9]
-
Heat the reaction mixture at 50°C for 12-24 hours.[9]
-
Wash the resin sequentially with DMF, DMF/water, DMF, and dichloromethane (B109758) (DCM) (3 x 15 mL each).[9][11]
-
Dry the resin under vacuum.[9]
The Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid to be incorporated into the peptide chain.[3]
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[9]
-
Swell the peptide-resin in DCM (10 mL/g of resin).[8]
-
Perform a pre-wash by stirring the resin with a 50% TFA solution in DCM for 5 minutes.[8]
-
Filter and add a fresh solution of 50% TFA in DCM and stir for an additional 15-25 minutes.[8]
-
When synthesizing peptides containing Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation generated during deprotection.[3][8]
-
Wash the peptide-resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[8]
The deprotection step leaves the terminal α-amino group as a trifluoroacetate (B77799) salt, which must be neutralized to the free amine to enable the subsequent coupling reaction.[12]
Standard Neutralization Protocol:
-
Following Boc deprotection and washing, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL per gram of resin) to the peptide-resin.[12]
-
Agitate the resin for 2 minutes and then drain the solution.[12]
-
Repeat the neutralization step one more time.[12]
-
Wash the neutralized peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to prepare for coupling.[12]
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.[9]
HBTU/DIEA Coupling Protocol:
-
In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[9]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[9]
-
Add the activated amino acid solution to the neutralized peptide-resin.[9]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[7][9]
-
Wash the resin with DMF (3x) and DCM (3x).[11]
Final Cleavage and Deprotection
The final step involves treating the peptide-resin with a strong acid to cleave the peptide from the support and remove the side-chain protecting groups.[9] Anhydrous hydrogen fluoride (HF) is commonly used, a hazardous procedure that requires specialized equipment.[6][9]
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.[9]
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap carbocations generated during the cleavage of side-chain protecting groups.[9]
-
Cool the reaction vessel to -5 to 0°C.[9]
-
Condense anhydrous HF into the reaction vessel (approximately 10 mL/g of resin).[10]
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a vacuum.[9]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[9]
-
Filter and dry the crude peptide.[9]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[9]
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described.
Table 1: Reagents and Conditions for Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration/Equivalents | Time | Temperature |
| Boc Deprotection | 50% TFA in DCM | - | 20-30 min | Room Temp |
| Neutralization | 10% DIEA in DCM | - | 2 x 2 min | Room Temp |
| Coupling (HBTU) | Boc-AA | 2-4 eq. | 1-2 hours | Room Temp |
| HBTU | 2-4 eq. | |||
| DIEA | 4-8 eq. | |||
| DMF/DCM | - |
Note: The values presented are typical and can vary based on the specific peptide sequence and reaction conditions.[11]
Table 2: Common Coupling Reagents in Boc-SPPS
| Reagent | Full Name | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Popular and effective, but its byproduct (DCU) is insoluble and can be difficult to remove.[9][13] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient aminium-based reagent that leads to minimal racemization.[9] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but often more effective for difficult couplings.[9] |
Table 3: Common Cleavage Cocktails for Final Deprotection
| Reagent | Composition | Conditions | Notes |
| HF | Anhydrous HF, Anisole (scavenger) | -5 to 0°C, 1-2 hours | Highly effective but requires specialized, HF-resistant apparatus.[9][11] |
| TFMSA | Trifluoromethanesulfonic acid | - | An alternative to HF.[8] |
Conclusion
The Boc-SPPS strategy is a well-established and powerful method for the chemical synthesis of peptides.[9] A thorough understanding of the underlying chemistry, careful selection of reagents, and adherence to optimized protocols are essential for achieving high yields of pure peptide products. This guide provides a comprehensive overview and detailed procedures to assist researchers in successfully implementing this technique.
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: (S)-N-Boc-L-homoserine ethyl ester
Of course. Here is the technical support center for the purification of (S)-N-Boc-L-homoserine ethyl ester.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound?
A1: Pure this compound is typically a solid at room temperature.[1] If you obtain a persistent oil or waxy solid, it may indicate the presence of residual solvents or impurities.[2]
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include:
-
Unreacted L-homoserine ethyl ester: The starting material for the Boc-protection step.
-
Excess Di-tert-butyl dicarbonate (B1257347) (Boc₂O): The protecting agent.
-
Tert-butanol: A byproduct of the protection reaction.[3]
-
Di-protected species: Where the hydroxyl group of homoserine is also acylated.
-
Side-products from workup: Salts formed during pH adjustments.
Q3: What are the recommended storage conditions for the purified product?
A3: It is recommended to store the purified solid product in a cool, dry place under an inert atmosphere to prevent degradation. Many Boc-protected amino acids can be stored for long periods without decomposition if handled correctly.[4][]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural confirmation and detecting organic impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and the effectiveness of purification steps.[6]
Troubleshooting Guide
Problem 1: The final product is a thick, colorless oil that will not solidify.
-
Cause A: Residual Solvent: Trace amounts of organic solvents (e.g., Ethyl Acetate (B1210297), Dichloromethane (B109758), DMF) can prevent crystallization.
-
Solution: Dry the oil under high vacuum for an extended period (12-24 hours). Co-evaporation with a solvent that does not dissolve the product well, like toluene (B28343) or hexane (B92381), can also help remove stubborn residual solvents.
-
-
Cause B: Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[2]
-
Solution 1: Trituration/Pulping: Add a weak polar or non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or a mixture of ethyl acetate and hexane.[4][7] Stir the mixture vigorously at room temperature or cool it in an ice bath. This process, known as pulping, can wash away soluble impurities and induce the product to solidify or precipitate.[4]
-
Solution 2: Seed Crystals: If available, add a few seed crystals of pure this compound to the oil and let it stand at room temperature or in the refrigerator.[4]
-
Problem 2: The product yield is very low after purification by column chromatography.
-
Cause A: Product is too polar/non-polar for the selected eluent: The product may be eluting too slowly (or not at all) or too quickly with the bulk solvent front.
-
Cause B: Decomposition on Silica (B1680970) Gel: Boc-protected amino esters can be sensitive to the acidic nature of standard silica gel, leading to partial deprotection during chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1% v/v), before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Problem 3: HPLC analysis shows persistent impurities even after column chromatography.
-
Cause A: Co-eluting Impurities: An impurity may have a polarity very similar to your product, making separation by chromatography difficult.
-
Solution 1: Optimize Chromatography: Change the solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Solution 2: Recrystallization: If the product can be solidified, recrystallization is an excellent method for removing impurities with different solubility profiles.[10] Test various solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Purification Data Comparison
The following table summarizes typical outcomes for common purification methods used for Boc-protected amino acid derivatives. Actual results may vary based on the initial purity of the crude material.
| Purification Method | Typical Purity (HPLC) | Typical Yield | Key Advantages | Common Drawbacks |
| Flash Chromatography | >98% | 60-90% | High resolution for separating similar compounds. | Can be time-consuming; risk of product degradation on silica.[8] |
| Recrystallization | >99% | 50-85% | Excellent for achieving very high purity; scalable.[4] | Requires a solid product; yield can be lower due to solubility losses. |
| Aqueous Extraction | 85-95% | >95% (workup step) | Removes ionic impurities, excess reagents, and water-soluble byproducts.[9] | Does not remove organic impurities with similar solubility to the product. |
| Trituration/Pulping | 90-98% | 70-95% | Simple, fast method to solidify oils and remove highly soluble impurities.[4] | Less effective than chromatography or recrystallization for removing close-running impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying the crude product after an initial aqueous workup.
-
TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of ~0.3.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For oily products, it is often better to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Solidification of Oily Product by Trituration
This method is effective when the crude product is an oil containing non-polar impurities.
-
Solvent Selection: Place a small amount of the crude oil in a test tube and add a few drops of n-hexane or diethyl ether. The oil should not dissolve completely.
-
Trituration: Place the bulk of the crude oil in an Erlenmeyer flask. Add the chosen solvent (e.g., 10 mL of n-hexane per gram of crude oil).
-
Stirring: Stir the mixture vigorously at room temperature using a magnetic stir bar for 1-2 hours. The oil should slowly convert into a white precipitate or solid. Cooling the flask in an ice bath can facilitate this process.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold hexane or diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified solid product under high vacuum.
Visualizations
The following diagrams illustrate the general workflow for purification and a troubleshooting decision-making process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for purifying an oily crude product.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of (S)-N-Boc-L-homoserine ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-N-Boc-L-homoserine ethyl ester.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process starting from L-homoserine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid group to yield the final product.
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, categorized by the reaction step.
Step 1: N-Boc Protection of L-Homoserine
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Incomplete dissolution of L-homoserine. | 1. Ensure L-homoserine is fully dissolved in the aqueous base solution before adding Boc₂O. Gentle warming may be necessary. |
| 2. Insufficient base. | 2. Use at least two equivalents of base (e.g., NaHCO₃ or Na₂CO₃) to neutralize the amino acid hydrochloride (if used) and the acid produced during the reaction. | |
| 3. Deactivated Boc₂O. | 3. Use fresh, high-quality di-tert-butyl dicarbonate (B1257347). | |
| Formation of side products | 1. Di-Boc Product: Reaction of the hydroxyl group with Boc₂O. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Use of sodium bicarbonate as the base can also minimize this. |
| 2. Isocyanate/Urea Formation: Decomposition of Boc-protected amine. | 2. Avoid excessive heat and prolonged reaction times. Ensure the reaction is not overly basic. |
Step 2: Esterification of N-Boc-L-homoserine
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Inactive coupling agent (e.g., DCC, EDC). | 1. Use fresh, high-quality coupling agents. |
| 2. Presence of water. | 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient amount of coupling agent or catalyst. | 3. Use a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents). | |
| Formation of N-acylurea byproduct | 1. Intramolecular rearrangement of the O-acylisourea intermediate. | 1. Add the coupling agent (e.g., DCC) to the reaction mixture at 0°C.[1] |
| 2. Use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress N-acylurea formation.[2] | ||
| Formation of N-Boc-L-homoserine lactone | 1. Intramolecular cyclization of the activated carboxylic acid with the side-chain hydroxyl group. | 1. Perform the reaction at low temperatures (e.g., 0°C to room temperature). |
| 2. Use a less reactive coupling agent or avoid a large excess of the activating agent. | ||
| 3. Consider protecting the side-chain hydroxyl group prior to esterification, although this adds extra steps to the synthesis. | ||
| Difficulty in removing dicyclohexylurea (DCU) | 1. DCU is sparingly soluble in many organic solvents. | 1. After the reaction is complete, cool the reaction mixture in an ice bath or freezer to precipitate the DCU, then remove by filtration.[3] |
| 2. If DCU remains in the filtrate, it can often be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are the formation of N-acylurea and N-Boc-L-homoserine lactone during the esterification step. In the N-Boc protection step, potential side products include the di-Boc derivative and isocyanate/urea compounds.
Q2: How can I minimize the formation of N-Boc-L-homoserine lactone?
A2: To minimize lactonization, it is crucial to control the reaction temperature, keeping it low (0°C to room temperature). Using milder coupling agents and avoiding a large excess of the activating reagent can also be beneficial. The order of addition of reagents can also play a role; adding the alcohol before the coupling agent may help.
Q3: How can I remove the N-acylurea byproduct from my final product?
A3: N-acylurea is often difficult to remove due to its similar polarity to the desired product. However, it is generally less soluble than the product in many organic solvents. After the removal of DCU by filtration, careful column chromatography on silica (B1680970) gel is usually effective for separating the N-acylurea from the desired ester.[4]
Q4: What is a suitable solvent for the Steglich esterification of N-Boc-L-homoserine?
A4: Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for Steglich esterification as it is a good solvent for the reactants and the resulting DCU is poorly soluble in it, facilitating its removal.[5] Other aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) can also be used, but may affect reaction rates and byproduct formation.[5]
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the N-Boc protection and the esterification reactions. For the N-Boc protection, the disappearance of the starting L-homoserine spot and the appearance of a new, less polar spot for N-Boc-L-homoserine indicates reaction completion. For the esterification, the disappearance of the N-Boc-L-homoserine spot and the appearance of the more non-polar ester product spot signifies the reaction's progress.
Experimental Protocols
Protocol 1: N-Boc Protection of L-Homoserine
This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.
-
Dissolve L-homoserine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane (B91453) and 1M sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in 1,4-dioxane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1M KHSO₄ solution.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain N-Boc-L-homoserine as a white solid or viscous oil.
Protocol 2: Steglich Esterification of N-Boc-L-homoserine
This protocol is a general procedure for DCC/DMAP mediated esterification.
-
Dissolve N-Boc-L-homoserine (1.0 eq.), ethanol (1.5-2.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM to the cooled solution with stirring.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Side Reaction Pathways
Caption: Key side reaction pathways during the esterification of N-Boc-L-homoserine.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chembk.com [chembk.com]
- 4. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Preventing Racemization During Coupling of Boc-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent racemization during the critical coupling step of Boc-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to the formation of a mixture of L- and D-enantiomers from a single stereoisomer. In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of racemization during the coupling of Boc-amino acids?
A2: Racemization during the coupling of Nα-protected amino acids, including Boc-amino acids, primarily proceeds through two mechanisms:
-
Oxazolone (B7731731) Formation: This is the most prevalent pathway. The activated carboxyl group of the Boc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to a loss of chirality. The subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral intermediate can then be reprotonated from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1][3]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to this side reaction. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1][4][5] Special precautions, such as side-chain protection for histidine (e.g., with a methoxybenzyl group) and the use of specific coupling protocols for cysteine, are often necessary to minimize epimerization.[4][5]
Q4: How does the choice of coupling reagent and additives affect racemization?
A4: The selection of the coupling reagent and the use of additives are critical factors in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.[2][6][7]
-
Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[2][8] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[8]
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally considered "low-racemization" as they form active esters in situ.[1] However, the level of racemization can still be influenced by the specific onium salt and the reaction conditions. For instance, HATU, which is based on HOAt, is often superior to HBTU, which is based on HOBt, in suppressing racemization.[6]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base plays a crucial role in the coupling reaction, but it can also promote racemization by facilitating the abstraction of the α-proton. The strength and steric hindrance of the base are important considerations.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1]
-
Impact on Racemization: Stronger and less sterically hindered bases, like triethylamine (B128534) (TEA), can increase the rate of racemization.[1]
-
Recommendations: For sensitive couplings where racemization is a concern, a weaker or more sterically hindered base is recommended. N-methylmorpholine (NMM) is a weaker base than DIPEA. 2,4,6-Collidine is a sterically hindered base that has been shown to be effective in minimizing racemization.[1]
Troubleshooting Guide
Problem: High levels of D-epimer detected in the final peptide product.
| Issue | Potential Cause | Recommended Solution |
| High Racemization with Carbodiimide Reagents | Use of DCC or DIC without an additive. | Always use an additive with carbodiimide coupling reagents. Add one equivalent of HOBt, HOAt, or Oxyma to the reaction mixture. Oxyma and HOAt are generally more effective in suppressing racemization.[2][8] |
| Racemization with Onium Salt Reagents | The chosen onium salt may not be optimal for the specific coupling. | For particularly sensitive amino acids, consider switching from HBTU to HATU, as the latter is based on the more effective racemization suppressant, HOAt.[6] Alternatively, a DIC/Oxyma combination has been shown to result in very low racemization.[9] |
| Base-Induced Racemization | Use of a strong and/or sterically unhindered base (e.g., triethylamine). | Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1] |
| Elevated Reaction Temperature | Performing the coupling reaction at room temperature or higher. | Lower the reaction temperature. Perform the activation and coupling steps at 0°C or even -15°C to reduce the rate of racemization. |
| Prolonged Reaction/Activation Time | Extended pre-activation or overall coupling time. | Minimize the pre-activation time to 1-5 minutes before adding the amine component.[9] Monitor the reaction progress and stop it once complete to avoid prolonged exposure to conditions that favor racemization. |
| Racemization of Sensitive Amino Acids | Inherent susceptibility of certain amino acids like His and Cys to racemization. | For Histidine, ensure the imidazole (B134444) side chain is appropriately protected. For Cysteine, consider using a hindered base like 2,4,6-collidine or specialized protocols involving additives like copper(II) chloride (CuCl₂) for segment coupling.[4][5] |
Quantitative Data on Racemization
The following table summarizes the percentage of racemization observed with different coupling reagents. While this data was generated using Fmoc-protected amino acids, the relative effectiveness of the coupling systems is considered indicative for Boc-amino acid couplings as well.
| Coupling Reagent/Additive | % Racemization (His) | % Racemization (Ser) | % Racemization (Cys) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
| Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.[9] |
Key Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of a peptide bond.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0°C for 5-10 minutes.
-
Coupling: Add a solution of the amine component (1.0 equivalent). If the amine is provided as a salt (e.g., HCl or TFA salt), add one equivalent of a sterically hindered base such as N-methylmorpholine (NMM).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the by-product (diisopropylurea, DIU). The filtrate can then be processed using standard aqueous work-up and purification procedures (e.g., extraction, chromatography).[9]
Protocol 2: Standard Coupling Procedure for HBTU/DIPEA
This is a widely used protocol for efficient peptide coupling.
-
Preparation: In a reaction vessel, dissolve the N-Boc-amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).
-
Activation: Add a solution of HBTU (2.0 equivalents) in DMF and DIPEA (4.0 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Mix for 5-10 minutes. Monitor the reaction for completion using a Kaiser test. If the test is not negative within a reasonable timeframe, the coupling can be repeated.[2]
Protocol 3: Standard DIC/HOBt Coupling in Solid-Phase Synthesis
This protocol is a cost-effective method for peptide coupling.
-
Resin Preparation: Swell the resin with the deprotected N-terminus in DCM (10 mL per gram of resin).
-
Reagent Preparation: In a separate vessel, dissolve the Boc-amino acid (5 equivalents based on resin substitution) in DMF. In another vessel, dissolve HOBt (5.5 equivalents) in the minimum volume of DMF required for complete dissolution.
-
Coupling: Add the amino acid and HOBt solutions to the resin suspension. Then, add DIC (5.5 equivalents).
-
Reaction: Shake the mixture at room temperature under an inert gas. Monitor the reaction using the ninhydrin (B49086) test.[2]
References
improving solubility of (S)-N-Boc-L-homoserine ethyl ester in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Boc-L-homoserine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits good solubility in several common organic solvents. For initial experiments, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are recommended, as they can dissolve the compound at concentrations of up to 25 mg/mL.[1] Ethanol (B145695) is also a viable option, with a solubility of up to 20 mg/mL.[1] For applications requiring an aqueous buffer, phosphate-buffered saline (PBS, pH 7.2) can be used, but the solubility is significantly lower at 3 mg/mL.[1]
Q2: I am having difficulty dissolving the compound even in the recommended solvents. What could be the issue?
A2: Several factors can affect the dissolution of this compound. Please refer to the troubleshooting guide below for a systematic approach to resolving solubility issues. Common causes include insufficient solvent volume, low temperature, or the need for gentle agitation.
Q3: Is this compound stable in the recommended solvents?
A3: While DMF, DMSO, and ethanol are suitable for preparing stock solutions, long-term stability in these solvents should be considered. For extended storage, it is advisable to store solutions at low temperatures (-20°C or -80°C) to minimize potential degradation. For aqueous solutions, be mindful of potential hydrolysis of the ester group, especially at non-neutral pH.
Q4: Can I use heat to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase the rate of dissolution. However, excessive heat should be avoided as it may lead to the degradation of the compound. It is recommended to warm the solution slightly (e.g., to 30-40°C) and monitor for dissolution.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 25 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL[1] |
Troubleshooting Guide
If you are encountering issues with the solubility of this compound, please follow the steps outlined below.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
Select the organic solvent to be tested.
-
-
Initial Solvent Addition:
-
Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).
-
Cap the vial securely.
-
-
Dissolution Attempts:
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Re-inspect the solution.
-
-
Incremental Solvent Addition:
-
If the compound is not fully dissolved, add another small, precise volume of the solvent (e.g., 50 µL).
-
Repeat the agitation and sonication steps.
-
Continue adding solvent incrementally until the solid is completely dissolved.
-
-
Calculation:
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)
-
References
Technical Support Center: Purification of (S)-N-Boc-L-homoserine ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from (S)-N-Boc-L-homoserine ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can form. The most common include:
-
Unreacted L-homoserine ethyl ester: Incomplete reaction can leave starting material in the product mixture.
-
Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and its byproducts: Excess Boc-anhydride and its breakdown products, such as tert-butanol, may remain after the reaction.
-
Di-Boc protected homoserine ethyl ester: Over-protection can lead to the formation of a di-Boc derivative where the hydroxyl group is also protected.
-
Side products from impurities in reagents: Impurities in the starting materials or solvents can lead to various side products.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound. A typical reverse-phase HPLC method might utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid for better peak shape. Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the reaction progress and for identifying appropriate solvent systems for column chromatography.
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary methods for the purification of this compound are silica (B1680970) gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both techniques is employed to achieve high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Silica Gel Column Chromatography
Problem: The separation of the desired product from a close-running impurity on TLC is poor.
-
Possible Cause: The solvent system (eluent) is not optimal for resolving the compounds.
-
Solution:
-
Solvent System Optimization: Systematically vary the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. Try a gradient elution, starting with a lower polarity and gradually increasing it. A common starting point for N-Boc protected amino acid esters is a hexane/ethyl acetate mixture.
-
Additive Inclusion: For amine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and resolution.
-
Problem: The product elutes with the solvent front (high Rf), indicating low retention.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Problem: The product does not elute from the column (low Rf).
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).
Problem: Low recovery of the product after column chromatography.
-
Possible Cause 1: The product is adsorbing irreversibly to the silica gel.
-
Solution 1: Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.
-
Possible Cause 2: The product is partially degrading on the acidic silica gel.
-
Solution 2: Use neutral or basic alumina (B75360) as the stationary phase, or use a buffered mobile phase if compatible with the product's stability.
-
Possible Cause 3: Improper column packing leading to channeling.
-
Solution 3: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
Recrystallization
Problem: The product oils out instead of crystallizing.
-
Possible Cause 1: The solvent system is not appropriate. The product may be too soluble in the chosen solvent.
-
Solution 1: Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-Boc protected amino acid esters, common solvent systems for recrystallization include ethyl acetate/hexane, diethyl ether/hexane, and toluene/heptane.
-
Possible Cause 2: The presence of significant amounts of impurities is inhibiting crystallization.
-
Solution 2: First, purify the crude product by column chromatography to remove the bulk of the impurities and then attempt recrystallization.
-
Possible Cause 3: Supersaturation is too high.
-
Solution 3: Try cooling the solution more slowly or adding a seed crystal of the pure product to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.
Problem: The purity of the product does not significantly improve after recrystallization.
-
Possible Cause: The impurities have similar solubility properties to the product in the chosen solvent system.
-
Solution:
-
Change the Solvent System: Try a different solvent or a mixture of solvents with different polarity characteristics.
-
Perform a Second Purification Step: If recrystallization alone is insufficient, consider using another purification technique like column chromatography prior to a final recrystallization step.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the chromatographic eluent.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, diethyl ether, toluene) and anti-solvents (e.g., hexane, heptane). A suitable system will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example of Purity Improvement by Column Chromatography
| Step | Method | Purity (by HPLC) | Yield |
| Crude Product | - | ~85% | - |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate gradient | >98% | ~80% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Crystallization of N-Boc Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization of N-tert-butyloxycarbonyl (Boc) protected amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-Boc protected amino acid product is an oil or a viscous syrup after synthesis and work-up. How can I solidify it?
A1: This is a common issue as many N-Boc amino acids do not readily crystallize. Here are several effective strategies:
-
Seeding: The most common and often successful method is to introduce a "seed crystal" of the desired solid material into the oil. This provides a nucleation site for crystallization to begin. If you have a small amount of solid product from a previous successful batch, you can use that. If not, you may need to attempt to generate initial crystals through slow evaporation of a concentrated solution in a suitable solvent.
-
Conversion to a Dicyclohexylamine (B1670486) (DCHA) Salt: If the crude N-Boc amino acid is an oil, it can often be solidified by converting it into a dicyclohexylamine (DCHA) salt.[1][2] This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a solid.[1][2] This solid salt can then be more easily purified by recrystallization. The free acid can be regenerated from the purified salt at a later stage if required.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. This process can sometimes induce crystallization. For N-Boc protected amino acids, stirring the oily product with a weak polar solvent like n-hexane, cyclohexane, or diethyl ether can be effective.
-
Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether or water) until the solution becomes cloudy.[3] Warming the mixture to get a clear solution and then allowing it to cool slowly can promote crystallization.
Q2: I don't have any seed crystals. How can I obtain them?
A2: Generating initial seed crystals can be challenging but is achievable through several methods:
-
Slow Evaporation: Dissolve your oily product in a minimal amount of a suitable volatile solvent (e.g., diethyl ether, ethyl acetate). Loosely cover the container to allow for very slow evaporation over several days. This gradual increase in concentration can promote the formation of small crystals.
-
Scratching the Surface: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Vapor Diffusion: Dissolve your compound in a small vial with a relatively non-volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile solvent in which your compound is insoluble (e.g., pentane (B18724) or hexane). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[3]
Q3: What are the best solvents for recrystallizing N-Boc protected amino acids?
A3: The choice of solvent is crucial and often requires some experimentation. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-Boc amino acids include:
-
Single Solvents: Ethanol, methanol, and ethyl acetate (B1210297) can sometimes be used as single solvents for recrystallization.[4]
-
Solvent Pairs: More commonly, a solvent pair is used. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid. The mixture is then heated until it becomes clear again and allowed to cool slowly. Common pairs include:
Q4: My crystallization attempt yielded very few or no crystals. What went wrong?
A4: Several factors could be at play:
-
Too Much Solvent: If the solution is not sufficiently saturated, crystallization will not occur. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Impurities: The presence of impurities can inhibit crystallization. If possible, try to further purify your product using another technique like column chromatography before attempting recrystallization.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. This can be overcome by adding a seed crystal or by scratching the inside of the flask.
Q5: The purity of my N-Boc amino acid did not improve significantly after crystallization. What can I do?
A5: If the purity remains low, consider the following:
-
Incomplete Dissolution: Ensure that your compound is fully dissolved in the hot solvent before cooling. Any undissolved material will contaminate the final product.
-
Trapped Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Slower cooling rates can lead to purer crystals.
-
Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. Experiment with different solvent systems.
-
Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high purity. A second recrystallization of the obtained crystals can often lead to a significant improvement in purity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the crystallization of specific N-Boc protected amino acids, compiled from various experimental procedures.
| N-Boc Amino Acid | Seeding Protocol | Solvent System | Yield | Purity Improvement (HPLC) |
| N-Boc-L-phenylglycine | 0.5 wt% seed crystal, stand for 24h at RT | Diethyl ether (10x volume/weight) | 88.7% | 93.2% to 99.1% |
| N-Boc-L-phenylglycine | 1.0 wt% seed crystal, stand for 15h at RT | n-Hexane (10x volume/weight) | 87.5% | 93.2% to 99.3%[5][6] |
| N-Boc-L-phenylalanine | 0.5 wt% seed crystal, stand for 27h at RT | Diethyl ether (10x volume/weight) | 90.5% | 92.8% to 99.2%[5][6] |
| N-Boc-L-phenylalanine | 1.0 wt% seed crystal, stand for 18h at RT | Cyclohexane (10x volume/weight) | 89.8% | 92.8% to 99.1% |
| Boc-L-glutamic acid | Not specified | Ethyl acetate/Petroleum ether (1:2 v/v) | 90% | Not specified[2] |
| Boc-L-aspartic acid | Not specified | Ethyl acetate/Petroleum ether (1:2 v/v) | 60% | Not specified[2] |
| Boc-L-proline | Not specified | Ethyl acetate/Petroleum ether (1:2 v/v) | 73% | Not specified[2] |
| Boc-glycine | Stirring in solvent | n-Hexane | 93.87% | Not specified[7] |
Experimental Protocols
Protocol 1: Crystallization of an Oily N-Boc Amino Acid Using Seed Crystals
This protocol is adapted from a method used for N-Boc-L-phenylglycine and N-Boc-L-phenylalanine.[5][6]
Materials:
-
Oily N-Boc protected amino acid
-
Seed crystals of the N-Boc protected amino acid (0.2-2% by weight of the oil)[5]
-
Weak polar solvent (e.g., n-hexane, cyclohexane, or diethyl ether)
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Place the oily N-Boc protected amino acid into a clean beaker or flask.
-
Add a small amount of seed crystal (typically 0.5-1.0% of the weight of the oil) to the oily substance.[5][6]
-
Allow the mixture to stand at room temperature for a period of 10-50 hours.[5] The oil should gradually solidify into a white solid. The standing time will vary depending on the specific amino acid and the purity of the oil.
-
Once the solidification is complete, add a weak polar solvent (such as n-hexane, cyclohexane, or diethyl ether) in a volume that is 5-10 times the weight of the solidified material.[5]
-
Stir the resulting slurry (a process known as pulping) at room temperature for 0.5-5 hours.[5] This helps to wash away soluble impurities.
-
Filter the solid product using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of the cold weak polar solvent.
-
Dry the purified product under reduced pressure, for example at 60°C for 15 hours, to obtain the final crystalline N-Boc protected amino acid.[5][6]
Protocol 2: Conversion of an Oily N-Boc Amino Acid to its Dicyclohexylamine (DCHA) Salt
This protocol provides a general method for solidifying oily N-Boc amino acids for easier purification.[1]
Materials:
-
Oily N-Boc protected amino acid
-
Diethyl ether (or another suitable non-polar solvent)
-
Dicyclohexylamine (DCHA)
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the oily N-Boc protected amino acid in a suitable volume of diethyl ether.
-
While stirring, slowly add one equivalent of dicyclohexylamine (DCHA) to the solution.
-
A precipitate of the DCHA salt should form. Continue stirring for a period to ensure complete precipitation.
-
Collect the solid DCHA salt by filtration.
-
Wash the collected salt with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the solid DCHA salt. This salt can now be further purified by recrystallization from a suitable solvent system (e.g., hexane:ethyl acetate).[1]
Visualizations
Caption: Troubleshooting workflow for solidifying oily N-Boc amino acids.
Caption: Logical workflow for the recrystallization of N-Boc amino acids.
References
- 1. peptide.com [peptide.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the NMR Spectrum of (S)-N-Boc-L-homoserine Ethyl Ester
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. (S)-N-Boc-L-homoserine ethyl ester is a key building block in the synthesis of various bioactive molecules. This guide provides a comparative analysis of its Nuclear Magnetic Resonance (NMR) spectrum, offering insights into its structural verification and purity assessment. Due to the limited availability of public domain NMR data for this compound, this guide will utilize the closely related analogue, (S)-N-Boc-L-homoserine methyl ester, as the primary reference for spectral comparison. The key differences arising from the ethyl versus methyl ester group are predictable and will be highlighted.
Comparative NMR Data Analysis
The structural nuances between this compound and its alternatives, such as the corresponding serine and threonine derivatives, are clearly delineated in their respective ¹H and ¹³C NMR spectra. The following tables summarize the expected and observed chemical shifts.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | (S)-N-Boc-L-homoserine Methyl Ester (Observed) | This compound (Predicted) | (S)-N-Boc-L-serine Ethyl Ester (Reference) | (S)-N-Boc-L-threonine Ethyl Ester (Reference) |
| Boc (9H, s) | ~1.45 ppm | ~1.45 ppm | ~1.46 ppm | ~1.45 ppm |
| α-CH (1H, m) | ~4.2-4.3 ppm | ~4.2-4.3 ppm | ~4.3-4.4 ppm | ~4.1-4.2 ppm |
| β-CH₂ (2H, m) | ~1.9-2.1 ppm | ~1.9-2.1 ppm | ~3.9 ppm (diastereotopic) | ~4.2 ppm (CH) |
| γ-CH₂ (2H, t) | ~3.6-3.7 ppm | ~3.6-3.7 ppm | - | ~1.2 ppm (CH₃) |
| Ester CH₃ (3H, s) | ~3.75 ppm | - | - | - |
| Ester O-CH₂ (2H, q) | - | ~4.2 ppm | ~4.2 ppm | ~4.2 ppm |
| Ester CH₃ (3H, t) | - | ~1.25 ppm | ~1.3 ppm | ~1.25 ppm |
| NH (1H, d) | ~5.4 ppm | ~5.4 ppm | ~5.5 ppm | ~5.3 ppm |
| OH (1H, t) | ~2.5 ppm | ~2.5 ppm | ~2.7 ppm | ~2.1 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for serine and threonine esters are based on typical values for N-Boc protected amino acid esters.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | (S)-N-Boc-L-homoserine Methyl Ester (Predicted) | This compound (Predicted) | (S)-N-Boc-L-serine Methyl Ester (Observed) [1] | (S)-N-Boc-L-threonine (Reference) [2] |
| Ester C=O | ~173 ppm | ~172 ppm | 171.2 ppm | ~173 ppm |
| Boc C=O | ~156 ppm | ~156 ppm | 155.7 ppm | ~157 ppm |
| Boc C(CH₃)₃ | ~80 ppm | ~80 ppm | 80.4 ppm | ~80 ppm |
| Boc C(CH₃)₃ | ~28 ppm | ~28 ppm | 28.3 ppm | ~28 ppm |
| α-CH | ~55 ppm | ~55 ppm | 55.7 ppm | ~59 ppm |
| β-CH₂ | ~35 ppm | ~35 ppm | 63.6 ppm | ~68 ppm (CH) |
| γ-CH₂ | ~59 ppm | ~59 ppm | - | ~20 ppm (CH₃) |
| Ester O-CH₃ | ~52 ppm | - | 52.7 ppm | - |
| Ester O-CH₂ | - | ~61 ppm | - | - |
| Ester CH₃ | - | ~14 ppm | - | - |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualizing Structure and Workflow
To better understand the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR-based structural analysis.
By following the provided data and protocols, researchers can confidently identify and characterize this compound and distinguish it from similar structures, ensuring the quality and reliability of their synthetic endeavors.
References
Unraveling the Mass Spectrometry Profile of (S)-N-Boc-L-homoserine Ethyl Ester: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the mass spectrometry data for (S)-N-Boc-L-homoserine ethyl ester, a key building block in synthetic organic chemistry, against its lower homolog, N-Boc-L-serine methyl ester. Detailed experimental protocols and fragmentation analysis are presented to aid in compound identification and characterization.
Comparative Analysis of Mass Spectrometry Data
The mass spectral data for this compound and the alternative, N-Boc-L-serine methyl ester, are summarized below. The data highlights the characteristic fragmentation patterns observed for N-Boc protected amino acid esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | C₁₁H₂₁NO₅ | 247.29 | 248.15 | 192.1, 174.1, 146.1, 102.1 |
| N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | 219.23 | 220.1 | 164.1, 146.1, 118.1, 88.1 |
Experimental Protocols
A detailed methodology for the acquisition of mass spectrometry data is crucial for reproducibility and accurate comparison.
Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol (B129727). The stock solution was further diluted with methanol to a final concentration of 10 µg/mL. A similar protocol was followed for the preparation of the N-Boc-L-serine methyl ester sample.
Mass Spectrometry Analysis: The analysis was performed using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with the following parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
Tandem mass spectrometry (MS/MS) experiments were conducted to elucidate the fragmentation pathways. The protonated molecule [M+H]⁺ was selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy was optimized for each compound to obtain a rich fragmentation spectrum.
Fragmentation Pathway Analysis
The fragmentation of N-Boc protected amino acid esters is characterized by the facile loss of moieties associated with the Boc protecting group. The proposed fragmentation pathway for this compound is depicted below.
Navigating Purity Analysis: A Comparative Guide for (S)-N-Boc-L-homoserine Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like (S)-N-Boc-L-homoserine ethyl ester is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present supporting experimental data for analogous compounds and detail experimental protocols to aid in method development and selection.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
Chiral HPLC stands as the most prevalent and reliable method for determining the chemical and enantiomeric purity of this compound and other N-protected amino acid derivatives. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.
Hypothetical Performance Data for HPLC Analysis
Based on the analysis of similar N-Boc-amino acid esters, the following table summarizes the expected performance of a chiral HPLC method for this compound.
| Parameter | Expected Value |
| Purity Assay | |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | > 98% |
| Enantiomeric Purity | |
| Chiral Stationary Phase | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Enantiomeric Excess | > 99% |
Experimental Protocol: Chiral HPLC
This protocol is a general guideline for the enantiomeric purity determination of this compound based on methods for similar compounds.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The (S)-enantiomer should be the major peak. The (R)-enantiomer, if present, will elute as a separate peak. Calculate the enantiomeric purity by determining the relative peak areas.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the gold standard, other analytical techniques can provide valuable and complementary information regarding the purity and identity of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard. | Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural confirmation. | Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Potential for signal overlap. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). | High sensitivity and specificity for impurity identification and structural elucidation. | Quantification can be more complex than HPLC or qNMR. May not distinguish between enantiomers without a chiral separation front-end. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method capable of providing a direct measurement of the purity of a substance. For this compound, ¹H NMR would be the most common nucleus to observe.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons for accurate integration.
-
Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Purity Calculation: Integrate the characteristic signals of the analyte (e.g., the nine protons of the Boc group) and the internal standard. Calculate the purity using the known concentration and purity of the internal standard.
Mass Spectrometry (MS) for Impurity Profiling
Mass spectrometry is a powerful tool for identifying potential impurities in the this compound sample. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns.
Expected Fragmentation:
The EI mass spectrum of this compound is expected to show characteristic fragments resulting from the loss of the Boc group and cleavage of the ester functionality. Key fragments would likely include:
-
[M-57]⁺: Loss of the tert-butyl group.
-
[M-101]⁺: Loss of the entire Boc group.
-
[M-45]⁺: Loss of the ethoxy group from the ester.
By identifying peaks in the mass spectrum that do not correspond to the expected fragmentation of the parent molecule, potential impurities can be detected and their structures elucidated.
Conclusion
For routine quality control and release of this compound, chiral HPLC is the recommended method due to its high accuracy, precision, and ability to simultaneously determine both chemical and enantiomeric purity. Quantitative NMR serves as an excellent primary method for the characterization and purity assignment of reference standards. Mass spectrometry is an indispensable tool for the identification of unknown impurities and for providing orthogonal data to support the primary purity analysis. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
Synthetic Utility of (S)-N-Boc-L-homoserine Ethyl Ester: A Guide to Key Intermediates for Bioactive Scaffolds
(S)-N-Boc-L-homoserine ethyl ester is a versatile chiral building block primarily utilized as a synthetic intermediate in the preparation of more complex molecular architectures, notably unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (OPNAs). While direct biological activity data for this compound and its immediate derivatives are scarce in publicly available literature, its importance lies in providing access to compound classes with significant potential in drug discovery and biotechnology. This guide provides a comparative overview of its synthetic applications, supported by detailed experimental protocols.
I. Synthesis of Unsaturated Caprolactam Derivatives
This compound serves as a precursor for the synthesis of chiral unsaturated caprolactams. These seven-membered lactam rings are important structural motifs in medicinal chemistry.
Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile Intermediate and Reductive Cyclization
The synthesis of a key caprolactam derivative from L-homoserine involves a five-step process where this compound is a crucial intermediate. The key transformation is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile.
Step 1: Synthesis of the α,β-Unsaturated Nitrile
The initial steps from L-homoserine to the α,β-unsaturated nitrile are summarized from the work of Janey et al. (2008). The process begins with the protection and esterification of L-homoserine to yield this compound. This intermediate is then oxidized to the corresponding aldehyde, which is subsequently subjected to a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated nitrile functionality.
Step 2: Reductive Cyclization to Caprolactam
The pivotal step is the chemoselective reductive cyclization of the α,β-unsaturated nitrile intermediate.
-
Reaction: A solution of the α,β-unsaturated nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol) is treated with a Raney-Cobalt catalyst.
-
Conditions: The reaction is carried out under a hydrogen atmosphere (e.g., 500 psi) at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 20 hours).
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by chromatography to yield the desired caprolactam.
| Step | Intermediate/Product | Key Reagents | Yield (%) | Reference |
| 1 | This compound | Boc2O, Ethyl esterification agent | High | General Knowledge |
| 2 | Corresponding Aldehyde | Oxidizing Agent (e.g., Dess-Martin periodinane) | ~90% | Janey et al., 2008 |
| 3 | α,β-Unsaturated Nitrile | Horner-Wadsworth-Emmons reagent | ~85% | Janey et al., 2008 |
| 4 | Caprolactam Derivative | Raney-Co, H2 | ~70% | Janey et al., 2008 |
Table 1: Summary of synthetic steps and yields for the formation of a caprolactam derivative.
II. Synthesis of Oxy-Peptide Nucleic Acid (OPNA) Monomers
Oxy-peptide nucleic acids are DNA mimics with a modified backbone that can contain ether linkages. They are of interest in antisense therapy and diagnostics due to their high binding affinity and specificity to complementary DNA and RNA sequences. This compound can be used as a starting material for the synthesis of the monomeric units that constitute these OPNAs.
Experimental Protocol: Synthesis of δ-Amino Acid Monomers with an Ether Linkage
The synthesis of OPNA monomers from L-homoserine is a multi-step process detailed by Kuwahara et al. (1999). The core of this synthesis involves the modification of the side chain of a homoserine derivative to incorporate a nucleobase and an ether linkage.
-
This compound is first converted to a suitable derivative with a leaving group on the side-chain hydroxyl, such as a tosylate.
-
The tosylated intermediate then undergoes nucleophilic substitution with a protected nucleobase (e.g., N6-benzoyladenine) to form an ether linkage.
-
Subsequent deprotection and modification of the carboxylic acid and amine functionalities yield the final Fmoc-protected δ-amino acid monomer , which is ready for solid-phase peptide synthesis to construct the OPNA oligomer.
| Step | Description | Key Reagents/Process | Reference |
| 1 | Tosylation of the side-chain hydroxyl | TsCl, pyridine | Kuwahara et al., 1999 |
| 2 | Ether linkage formation | Protected nucleobase, base (e.g., NaH) | Kuwahara et al., 1999 |
| 3 | Deprotection and functional group modification | Acid/base hydrolysis, Fmoc protection | Kuwahara et al., 1999 |
| 4 | Solid-phase synthesis | Standard peptide coupling reagents | Kuwahara et al., 1999 |
Table 2: Key transformations in the synthesis of OPNA monomers and oligomers.
Biological Context and Alternative Compounds
-
Caprolactams: The caprolactam scaffold is present in a number of biologically active compounds, including some with antimicrobial and enzyme-inhibitory activities. The development of synthetic routes to novel, chiral caprolactams is therefore of high importance in drug discovery.
-
Oxy-Peptide Nucleic Acids (OPNAs): As DNA analogues, OPNAs have potential applications in antisense therapy, diagnostics, and as research tools in molecular biology. Their modified backbone can lead to improved properties such as enhanced stability against nucleases and better cellular uptake compared to natural nucleic acids.
It is important to note that for both caprolactams and OPNAs, a wide variety of synthetic precursors and methodologies exist. The choice of starting material and synthetic route will depend on the desired final structure and stereochemistry.
A Comparative Guide to (S)-N-Boc-L-homoserine Ethyl Ester Tosylate for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of novel therapeutics, the strategic use of protected amino acid derivatives is paramount. (S)-N-Boc-L-homoserine ethyl ester tosylate is a key building block, offering a versatile scaffold for introducing the homoserine moiety. The tosylate group, an excellent leaving group, facilitates a variety of nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.
Physicochemical Characterization
A summary of the key physicochemical properties of this compound tosylate and its precursor, this compound, is presented below.
| Property | This compound tosylate[1] | This compound[2][3] |
| CAS Number | 1331892-89-7 | 147325-09-5 |
| Molecular Formula | C₁₈H₂₇NO₇S | C₁₁H₂₁NO₅ |
| Molecular Weight | 401.47 g/mol | 247.29 g/mol |
| Appearance | Typically a white to off-white solid | White powder[3] |
| Purity | ≥98% | ≥97%[3] |
Performance Comparison: Tosylate vs. Mesylate Derivatives
The primary function of the tosylate group in this molecule is to serve as an efficient leaving group in nucleophilic substitution reactions. A common alternative for this purpose is the methanesulfonyl (mesyl) group. The choice between a tosylate and a mesylate derivative often depends on subtle differences in their reactivity, steric hindrance, and the specific conditions of the reaction.
| Feature | This compound tosylate | This compound mesylate |
| Leaving Group Ability | Excellent, due to the resonance stabilization of the tosylate anion.[4][5] | Excellent, with reactivity often comparable to or slightly greater than tosylates.[4][5] |
| Steric Hindrance | The bulkier tosyl group may slightly hinder the approach of a nucleophile compared to the mesyl group. | The smaller mesyl group presents less steric hindrance. |
| Crystallinity | Tosylated compounds are often crystalline solids, which can facilitate purification by recrystallization.[5] | Mesylated compounds may be crystalline or oils, depending on the parent molecule. |
| Reaction Conditions | Typically requires a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) for its formation from the alcohol. | Similar base requirements for its synthesis from the corresponding alcohol. |
| Typical Yields | Generally high for nucleophilic substitution reactions. | Generally high, sometimes slightly higher than tosylates due to reduced steric hindrance and potentially faster reaction rates. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the tosylate and its subsequent use in a nucleophilic substitution reaction.
Synthesis of this compound tosylate
This protocol is based on general procedures for the tosylation of alcohols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound tosylate.
Nucleophilic Substitution with Sodium Azide (B81097) (Illustrative Example)
This protocol demonstrates a typical application of the tosylated compound.
Materials:
-
This compound tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve this compound tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the corresponding azido (B1232118) derivative.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic workflow and the key molecular structures involved.
Caption: Synthetic workflow for the preparation and subsequent reaction of the tosylate.
Caption: General transformation of an alcohol to a substituted product via a tosylate intermediate.
Conclusion
This compound tosylate is a valuable reagent for introducing a protected homoserine unit in multi-step organic syntheses. Its high reactivity, facilitated by the excellent leaving group properties of the tosylate moiety, allows for efficient nucleophilic displacement. While the mesylate alternative offers similar reactivity and may be preferred in cases where steric hindrance is a concern, the often crystalline nature of tosylates can be advantageous for purification. The choice between these two derivatives will ultimately be guided by the specific requirements of the synthetic route, including the nature of the nucleophile, reaction conditions, and purification strategy.
References
- 1. SmallMolecules.com | this compound Tosylate (1mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the preparation of (S)-N-Boc-L-homoserine ethyl ester, a valuable chiral building block in medicinal chemistry and drug development. The following sections detail various synthetic strategies, presenting experimental protocols and quantitative data to facilitate an objective evaluation of each method's performance.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a two-stage process. The first stage is the protection of the amino group of L-homoserine with a tert-butyloxycarbonyl (Boc) group. The second stage is the esterification of the carboxylic acid moiety of the resulting N-Boc-L-homoserine to afford the desired ethyl ester. While the Boc-protection step is relatively standard, several distinct methods exist for the esterification, each with its own set of advantages and disadvantages.
Caption: General workflow for the synthesis of this compound.
Stage 1: N-Boc Protection of L-Homoserine
The initial step in the synthesis is the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Experimental Protocol:
A general procedure for the N-Boc protection of L-homoserine is as follows: L-homoserine (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent such as 1,4-dioxane (B91453) or tert-butanol. A base, typically sodium hydroxide (B78521) or sodium carbonate (2 equivalents), is added to the solution.[1] Di-tert-butyl dicarbonate (1.1-1.5 equivalents) is then added portion-wise or as a solution in the organic solvent. The reaction mixture is stirred at room temperature for several hours to overnight. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous solution is acidified to a pH of 2-3 with a suitable acid like hydrochloric acid or potassium bisulfate. The product, N-Boc-L-homoserine, is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Boc-protected amino acid, which is often used in the next step without further purification.
Stage 2: Esterification of N-Boc-L-homoserine
Four primary methods for the esterification of N-Boc-L-homoserine to its ethyl ester are compared below.
Route 1: Alkylation with Ethyl Iodide
This classical method involves the deprotonation of the carboxylic acid with a mild base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an ethylating agent.
Experimental Protocol:
To a solution of N-Boc-L-homoserine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), is added a base such as potassium carbonate (1.1-1.5 equivalents). The mixture is stirred at room temperature for a short period before the addition of ethyl iodide (1.2-2.0 equivalents). The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is subsequently diluted with water and extracted with an organic solvent like ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Route 2: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Experimental Protocol:
N-Boc-L-homoserine (1 equivalent) is dissolved in a large excess of absolute ethanol (B145695), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), is added. The mixture is heated to reflux for several hours.[2] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which is then purified.
Route 3: Steglich Esterification
This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild conditions.[3][4][5][6]
Experimental Protocol:
N-Boc-L-homoserine (1 equivalent), ethanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) are dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[3] The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for a short period and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Route 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol center. In this context, it is the carboxylic acid that acts as the nucleophile.
Experimental Protocol:
To a solution of N-Boc-L-homoserine (1 equivalent), triphenylphosphine (B44618) (PPh₃, 1.5 equivalents), and ethanol (1.5 equivalents) in an anhydrous solvent such as THF or DCM at 0°C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.[4][7] The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
Comparison of Synthetic Routes
| Parameter | Route 1: Alkylation | Route 2: Fischer Esterification | Route 3: Steglich Esterification | Route 4: Mitsunobu Reaction |
| Key Reagents | Ethyl iodide, K₂CO₃ | Ethanol, H₂SO₄ (cat.) | Ethanol, DCC, DMAP (cat.) | Ethanol, PPh₃, DEAD/DIAD |
| Reaction Conditions | Room temp. to mild heating | Reflux | 0°C to room temp. | 0°C to room temp. |
| Typical Yield | Good to Excellent | Moderate to Good (equilibrium) | High to Excellent[3] | Good to High |
| Purity of Crude Product | Moderate to High | Moderate | Moderate (contains DCU) | Low (contains PPh₃O and hydrazine) |
| Stereochemical Outcome | Retention of configuration | Retention of configuration | Generally retention (low risk of epimerization)[3] | Inversion of configuration (not applicable here) |
| Advantages | Readily available and inexpensive reagents, simple procedure. | Very inexpensive reagents, suitable for large scale. | Mild conditions, high yields, suitable for acid/base sensitive substrates.[3][4][5] | Mild conditions, high yields. |
| Disadvantages | Ethyl iodide is a potential alkylating agent. | Harsh acidic conditions may cleave the Boc group, equilibrium reaction. | DCC is an allergen, DCU byproduct can be difficult to remove completely. | Stoichiometric amounts of byproducts (phosphine oxide and hydrazine) that require careful purification to remove. |
Logical Relationships of Synthetic Routes
Caption: Comparison of different esterification routes from N-Boc-L-homoserine.
Conclusion
The choice of the synthetic route for the preparation of this compound depends on several factors, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product.
-
Route 1 (Alkylation) is a straightforward and cost-effective method suitable for many applications.
-
Route 2 (Fischer Esterification) is economically advantageous for large-scale synthesis, but careful control is required to prevent the cleavage of the acid-sensitive Boc protecting group.
-
Route 3 (Steglich Esterification) offers mild reaction conditions and generally high yields, making it an excellent choice for substrates that are sensitive to acidic or basic conditions.[3]
-
Route 4 (Mitsunobu Reaction) also provides a mild alternative, but the purification from reaction byproducts can be challenging.
For most laboratory-scale syntheses where high purity and yield are desired under mild conditions, the Steglich esterification (Route 3) often represents the most reliable and efficient choice. However, for larger-scale production where cost is a primary driver, a carefully optimized Fischer esterification (Route 2) or alkylation (Route 1) may be more suitable.
References
- 1. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Properties of N-Boc L-Homoserine Ethyl Ester and Structurally Related Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for N-Boc L-Homoserine ethyl ester and its structural analogs, N-Boc L-Serine ethyl ester, N-Boc L-Threonine ethyl ester, and N-Boc L-Aspartic acid diethyl ester. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and utilization in peptide synthesis and other applications within drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Boc L-Homoserine ethyl ester and its alternatives. This data is essential for distinguishing between these closely related structures.
¹H NMR Spectral Data
Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS)
| Compound | Chemical Structure | ¹H NMR Data (δ, ppm) |
| N-Boc L-Homoserine ethyl ester | Predicted: ~5.3 (d, 1H, NH), ~4.3 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~3.7 (t, 2H, CH₂OH), ~2.1 (m, 1H, β-CHa), ~1.9 (m, 1H, β-CHb), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃) | |
| N-Boc L-Serine ethyl ester | Predicted: ~5.4 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~3.9 (m, 2H, CH₂OH), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, 3H, OCH₂CH₃) | |
| N-Boc L-Threonine ethyl ester | Predicted: ~5.3 (d, 1H, NH), ~4.3 (d, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~4.1 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃), 1.2 (d, 3H, CH₃) | |
| N-Boc L-Aspartic acid diethyl ester | Predicted: ~5.4 (d, 1H, NH), ~4.6 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃, α-ester), ~4.1 (q, 2H, OCH₂CH₃, β-ester), ~2.9 (dd, 1H, β-CHa), ~2.7 (dd, 1H, β-CHb), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, 3H, OCH₂CH₃, α-ester), 1.25 (t, 3H, OCH₂CH₃, β-ester) |
¹³C NMR Spectral Data
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)
| Compound | Chemical Structure | ¹³C NMR Data (δ, ppm) |
| N-Boc L-Homoserine ethyl ester | Predicted: ~172 (C=O, ester), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~61 (OCH₂CH₃), ~59 (CH₂OH), ~54 (α-CH), ~35 (β-CH₂), ~28 (C(CH₃)₃), ~14 (OCH₂CH₃) | |
| N-Boc L-Serine ethyl ester | ~171.2 (CO-OCH₃), ~155.7 (CO-OᵗBu), ~80.4 (C(CH₃)₃), ~63.6 (CH₂O), ~55.7 (CH), ~52.7 (OCH₃), ~28.3 (C(CH₃)₃)[1] | |
| N-Boc L-Threonine ethyl ester | Predicted: ~171 (C=O, ester), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~67 (β-CH), ~61 (OCH₂CH₃), ~59 (α-CH), ~28 (C(CH₃)₃), ~20 (CH₃), ~14 (OCH₂CH₃) | |
| N-Boc L-Aspartic acid diethyl ester | Predicted: ~171 (C=O, α-ester), ~170 (C=O, β-ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~61.5 (OCH₂CH₃, α-ester), ~60.5 (OCH₂CH₃, β-ester), ~50 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃), ~14.2 (OCH₂CH₃, α-ester), ~14.1 (OCH₂CH₃, β-ester) |
IR Spectral Data
Sample Preparation: Thin Film or KBr Pellet
| Compound | Key IR Absorptions (cm⁻¹) |
| N-Boc L-Homoserine ethyl ester | Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch) |
| N-Boc L-Serine ethyl ester | Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1745 (C=O stretch, ester), ~1705 (C=O stretch, carbamate), ~1160 (C-O stretch) |
| N-Boc L-Threonine ethyl ester | Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch) |
| N-Boc L-Aspartic acid diethyl ester | Predicted: ~3350 (N-H stretch), ~1735 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch) |
Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI)
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| N-Boc L-Homoserine ethyl ester | C₁₁H₂₁NO₅ | 247.29 | [M+Na]⁺, [M-C₄H₈]⁺ (loss of isobutylene), [M-Boc+H]⁺ |
| N-Boc L-Serine ethyl ester | C₁₀H₁₉NO₅ | 233.26 | [M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺ |
| N-Boc L-Threonine ethyl ester | C₁₁H₂₁NO₅ | 247.29 | [M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺ |
| N-Boc L-Aspartic acid diethyl ester | C₁₃H₂₃NO₆ | 289.33 | [M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺, loss of ethoxy group |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the amino acid derivative was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters: A standard proton NMR experiment was performed with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Parameters: A standard carbon NMR experiment with proton decoupling was performed with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4][5][6] Pressure was applied to ensure good contact between the sample and the crystal.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peak positions were identified.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Mass spectra were obtained using a Waters SYNAPT G2-S high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.0 kV, the sampling cone voltage to 30 V, and the source temperature to 120°C. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350°C.
-
Data Acquisition and Processing: Data was acquired over a mass range of m/z 50-1000. The resulting spectra were processed using MassLynx software to identify the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of N-Boc protected amino acid esters.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-N-Boc-L-homoserine ethyl ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (S)-N-Boc-L-homoserine ethyl ester, a common synthetic intermediate. Adherence to these procedures is critical to ensure a safe laboratory environment and to prevent environmental contamination.
Safety and Handling Profile
| Hazard Category | Precautionary Measures |
| Inhalation | Avoid breathing dust, mist, gas, or vapors. Ensure adequate ventilation. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Avoid contact with skin. Wear chemical-impermeable gloves. If contact occurs, immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Avoid contact with eyes. Wear safety glasses with side-shields. If contact occurs, rinse with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Do not ingest. If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
This data is compiled from safety data sheets for this compound and related Boc-protected amino acids.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as chemical waste and must not be disposed of in regular trash or down the drain.[3][4][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4][6]
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures. For instance, store it separately from strong acids, bases, and oxidizing agents.[7]
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for waste accumulation. Plastic containers are often preferred.[5][6]
-
The container must be in good condition with a secure, screw-on cap.[7]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[7]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
The storage area should be away from heat sources, sunlight, and high-traffic areas.[3]
-
Ensure secondary containment is in place to capture any potential leaks.[5]
5. Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][4][6]
-
Do not attempt to treat or dispose of the chemical waste yourself, for example, through incineration, without proper equipment and licensing.[2]
Disposal of Empty Containers:
-
A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., ethanol, methanol).[4]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.[4]
-
Before discarding the empty container, deface or remove all chemical labels.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and the most recent Safety Data Sheet for the chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-N-Boc-L-homoserine Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (S)-N-Boc-L-homoserine ethyl ester, a key amino acid derivative. Adherence to these protocols will minimize risk and ensure the integrity of your research.
Essential Safety Information at a Glance
A thorough understanding of the hazards associated with a chemical is the first step in safe handling. The following table summarizes the key safety information for this compound.
| Hazard Category | Description |
| Acute Toxicity | While specific data is limited, it is prudent to handle it as a potentially hazardous substance. |
| Skin Contact | May cause skin irritation. Avoid direct contact.[1] |
| Eye Contact | May cause serious eye irritation.[1] |
| Inhalation | Avoid inhaling dust or vapors, as it may cause respiratory tract irritation.[1] |
| Ingestion | Do not ingest. May be harmful if swallowed. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The minimum required PPE is outlined below. A risk assessment of your specific experimental procedure may necessitate additional protective measures.[2][3]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[2][4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical occurs.[4] For extended handling, consider wearing double gloves.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned to protect skin and clothing.[2][5]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2][4]
Figure 1. Decision workflow for selecting appropriate PPE.
Step-by-Step Operational Plan: From Receipt to Disposal
A structured approach to handling this compound will ensure safety at every stage of your workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[6]
-
Ensure the container is tightly sealed.
Handling and Use
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Preparation:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Prepare your workspace by covering the surface with an absorbent, disposable bench liner.
-
Have an emergency spill kit readily accessible.
-
-
Weighing:
-
Handle the solid form carefully to avoid generating dust.[1]
-
Use a spatula to transfer the desired amount to a tared weighing vessel within the fume hood.
-
-
Dissolving:
-
Add the solvent to the solid slowly and stir to dissolve.
-
Be aware of the compound's solubility characteristics in your chosen solvent. It is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml).[7]
-
-
During the Experiment:
-
Keep the reaction vessel closed whenever possible.
-
Continuously monitor the experiment for any unexpected changes.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert your laboratory supervisor and safety officer.
-
Prevent the spill from entering drains.[1]
-
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Move the person into fresh air and keep them comfortable for breathing.[1]
-
If ingested: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.[1]
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment.[1]
Figure 2. Step-by-step workflow for safe handling.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure working environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
